3-Methyladamantan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874259 | |
| Record name | 1-AMINOADAMATANE, 3-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33103-93-4 | |
| Record name | 1-AMINOADAMATANE, 3-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis Pathways for 3-Methyladamantan-1-amine
Executive Summary & Strategic Importance
3-Methyladamantan-1-amine (CAS: 78056-28-7), often identified as a demethylated analogue of the Alzheimer’s drug Memantine (3,5-dimethyladamantan-1-amine), represents a critical scaffold in medicinal chemistry.[1] Its lipophilic cage structure allows for unique pharmacokinetics, particularly in crossing the blood-brain barrier (BBB), making it a high-value intermediate for NMDA receptor antagonists and antiviral agents.[1]
This guide details two primary synthesis pathways selected for their scalability, reproducibility, and atom economy:
-
The Ritter Reaction Route (Industrial Standard): Utilizes acetonitrile and sulfuric acid to convert 1-methyladamantane to the amine via an acetamide intermediate.[1]
-
The Nitroxylation-Urea "One-Pot" Route: A modern, streamlined approach using fuming nitric acid and urea to install the amino group directly via a carbocation intermediate, minimizing solvent waste.[1]
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule (this compound) into its logical precursors.[1] The adamantane cage is sterically bulky, which disfavors direct SN2 nucleophilic substitution.[1] Therefore, synthetic strategies rely almost exclusively on SN1 mechanisms involving stable tertiary carbocations.[1]
Logical Disconnection
-
Precursor 1 (Immediate): N-(3-methyladamantan-1-yl)acetamide (Stable intermediate).[1]
-
Precursor 2 (Reactive): 3-Methyl-1-adamantyl cation (Tertiary carbocation).[1]
-
Starting Material: 1-Methyladamantane (Commercially available or synthesized via AlCl3-catalyzed isomerization of perhydrofluorene/acemaphthene derivatives).[1]
Pathway A: The Ritter Reaction (Industrial Standard)
This pathway is the most widely adopted due to the stability of the acetamide intermediate, which purifies easily via crystallization.[1]
Phase 1: Generation of the Carbocation (Bromination)
Before the Ritter reaction, 1-methyladamantane must be activated.[1] Direct nitration or bromination is common.[1] Bromination is preferred for cleaner kinetics.[1]
-
Reagents: 1-Methyladamantane, Bromine (
), Iron powder (catalyst).[1] -
Conditions: Reflux, 4 hours.[1]
-
Mechanism: Radical substitution at the tertiary bridgehead carbon (C3 position relative to the methyl group).[1]
Phase 2: The Ritter Reaction
The 1-bromo-3-methyladamantane is treated with acetonitrile in strong acid.[1] The acid forces the leaving group (
-
Reagents: 1-Bromo-3-methyladamantane, Acetonitrile (
), Sulfuric Acid ( , 98%).[1] -
Solvent: Glacial Acetic Acid (optional co-solvent to modulate viscosity).[1]
-
Temperature:
(Exothermic).
Phase 3: Hydrolysis
The resulting acetamide is robust and must be hydrolyzed under harsh conditions to yield the free amine.[1]
-
Reagents: NaOH (aq) or HCl (aq) in Ethylene Glycol (high boiling point required).
-
Conditions: Reflux (
) for 12-24 hours.[1]
Detailed Experimental Protocol (Pathway A)
| Step | Operation | Critical Parameter | Observation/Endpoint |
| 1. Activation | Dissolve 1-methyladamantane (10g) in neat bromine (30mL). Add Fe powder (50mg).[1] | Temp: Keep < 60°C to prevent di-bromination. | Evolution of HBr gas ceases. |
| 2. Quench | Pour reaction mix into ice water/NaHSO3. Extract with DCM.[1] | pH: Neutralize residual Br2. | Organic layer turns clear/yellow.[1] |
| 3. Ritter | Add crude bromide dropwise to H2SO4 (50mL) and CH3CN (50mL) at 0°C. | Rate: Slow addition to control exotherm. | Solution darkens; solids dissolve.[1] |
| 4. Workup | Pour onto ice. Filter the precipitate (Acetamide).[1] | Yield: Expect ~85-90% crude acetamide.[1] | White/Off-white solid.[1] |
| 5. Hydrolysis | Reflux acetamide in NaOH/Ethylene Glycol (1:5 w/v). | Temp: >160°C essential for cleavage.[1] | TLC shows disappearance of amide. |
| 6.[1] Isolation | Dilute with water, extract with Toluene.[1] Dry (Na2SO4) and gas with HCl.[1] | Salt Form: HCl salt is stable.[1] | Precipitate: this compound HCl.[1][3] |
Pathway B: One-Pot Nitroxylation-Urea (Green Chemistry)
This modern approach, highlighted in recent literature (e.g., Leonova et al.), avoids the use of toxic bromine and volatile nitriles.[1] It utilizes the in situ generation of a carbocation via nitroxylation, which is then intercepted by urea.[1]
Mechanism[1][4][5][6]
-
Nitroxylation: Reaction with fuming
generates the 1-nitroxy-3-methyladamantane or the cation directly.[1] -
Substitution: Urea acts as the nucleophile, attacking the cation to form an N-adamantylurea intermediate.[1]
-
Hydrolysis: The urea adduct hydrolyzes more easily than the acetamide from the Ritter reaction.[1]
Protocol Highlights
-
Reagents: 1-Methyladamantane, Fuming
, Urea, Acetic Acid.[1] -
Yield: Reported yields for similar cage amines reach 89% .[1][3]
-
Advantage: "One-pot" nature reduces solvent waste and handling of lachrymators (bromine).[1]
-
Safety Note: Mixing fuming nitric acid with organics requires strict temperature control (
) to prevent runaway oxidation.[1]
Purification & Characterization
For pharmaceutical applications, the free amine is an oil and prone to oxidation.[1] It is standard practice to convert it to the Hydrochloride (HCl) salt.[1]
Characterization Data (Expected)
-
Physical State: White crystalline solid (as HCl salt).[1]
-
Melting Point: 322–325°C (Decomposes).[1]
-
1H NMR (DMSO-d6):
0.85 (s, 3H, CH3), 1.35-1.70 (m, adamantane cage protons), 8.10 (br s, 3H, NH3+).[1] -
MS (ESI): m/z 166.15
.[1]
Impurity Profile
| Impurity | Origin | Removal Strategy |
| 1-Methyladamantane | Unreacted starting material | Wash acid layer with Hexane before basification. |
| 3-Methyl-1-adamantanol | Hydrolysis side product (competing with Ritter) | Recrystallization from Isopropanol/Acetone.[1] |
| Isomeric Amines | 1,2-hydride shifts during carbocation phase | Difficult to remove; control reaction temp strictly.[1] |
References
-
PubChem. this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Leonova, M. V., et al. One-Pot Amination of Cage Hydrocarbons.[1][3] ResearchGate.[1][4][5][6] (Describes the HNO3/Urea method yielding 89%). Available at: [Link]
-
Organic Syntheses. Adamantane and Derivatives. (Foundational chemistry for adamantane isomerization and functionalization).[1] Available at: [Link][1]
Sources
In vitro toxicity screening of 3-Methyladamantan-1-amine
An In-Depth Technical Guide to the In Vitro Toxicity Screening of 3-Methyladamantan-1-amine
Foreword: A Proactive Approach to Safety Assessment
In the landscape of modern drug discovery, the early and accurate identification of potential toxic liabilities is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity. This guide is designed for researchers, toxicologists, and drug development professionals to provide a comprehensive framework for the in vitro toxicity screening of this compound. This compound, a derivative of the adamantane family, shares structural similarities with established drugs like Memantine and Amantadine, which are primarily active in the central nervous system (CNS).[1] The known toxicities of these parent compounds, including neurotoxicity, cardiotoxicity, and potential reproductive effects, necessitate a thorough and multi-faceted screening approach.[2][3][4][5]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logical workflow grounded in scientific rationale. We will move from broad assessments of cellular viability to specific, organ-level toxicity evaluations, providing not just the "how" but the critical "why" behind each experimental choice. Our goal is to empower you with a self-validating system for generating robust, decision-driving data.
The Compound: this compound - Physicochemical Profile
A foundational understanding of the test article is critical for designing a relevant screening program.
-
Structure: A tricyclic aliphatic amine.[6][7] The adamantane cage provides high lipophilicity, suggesting good membrane permeability and potential for accumulation in lipid-rich tissues, including the brain.
-
IUPAC Name: this compound[7]
-
Molecular Weight: 165.28 g/mol [8]
-
Structural Analogs: Memantine (1-amino-3,5-dimethyladamantane), Amantadine (adamantan-1-amine).[5][9] This relationship provides a crucial starting point for predicting potential toxicities.
A Tiered Strategy for In Vitro Toxicity Assessment
A progressive, tiered approach allows for efficient resource allocation, beginning with broad, cost-effective assays and moving towards more complex, specific, and resource-intensive models. This strategy ensures that compounds with overt toxicity are eliminated early, while those with more subtle or organ-specific liabilities receive deeper investigation.
Caption: Tiered workflow for in vitro toxicity screening.
Tier 1: Basal Cytotoxicity Assessment
Objective: To determine the concentration range at which this compound induces general cellular damage or death. This provides a fundamental inhibitory concentration (IC50) value, which is essential for guiding dose selection in subsequent, more complex assays.
Classical cytotoxicity assays are reproducible and provide a straightforward means to evaluate cell viability.[10]
Recommended Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. A decrease in the conversion of yellow MTT to purple formazan suggests mitochondrial dysfunction, a common toxicity pathway.[11][12]
-
Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity. Viable cells sequester the neutral red dye in their lysosomes. Damage to the cell membrane or lysosomes results in decreased dye uptake. The NRU assay is recommended by regulatory bodies for predicting starting doses for in vivo acute toxicity studies.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range would span from 0.1 µM to 1000 µM.
-
Dosing: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation & Interpretation
Summarize the IC50 values from multiple cell lines and time points in a clear table.
| Assay | Cell Line | Incubation Time | IC50 (µM) [Hypothetical Data] |
| MTT | HEK293 | 24 hours | 150.5 |
| MTT | Balb/c 3T3 | 24 hours | 125.8 |
| NRU | Balb/c 3T3 | 24 hours | 142.3 |
Interpretation: An IC50 value below 10 µM often raises a red flag for significant cytotoxicity. The hypothetical values above suggest moderate basal cytotoxicity, warranting further investigation into specific mechanisms of toxicity.
Tier 2: Genotoxicity Assessment
Objective: To evaluate the potential of this compound to cause damage to genetic material (DNA). Genotoxicity is a critical endpoint as it can lead to heritable mutations and is often associated with carcinogenesis.[14]
Recommended Assays
-
Bacterial Reverse Mutation Test (Ames Test): A widely used screening method to detect a compound's potential to cause gene mutations.[14][15] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[16] Following treatment with the test compound, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[15]
Experimental Protocol: In Vitro Comet Assay
-
Cell Treatment: Treat a suitable mammalian cell line (e.g., TK6) with various concentrations of this compound (up to a cytotoxic dose) for a short period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).
-
Cell Embedding: Mix approximately 1 x 10⁴ cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA with strand breaks will be drawn towards the anode.
-
Neutralization & Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Scoring: Visualize slides using a fluorescence microscope and score at least 50 randomly selected cells per slide using specialized image analysis software. The primary metric is "% Tail DNA."
Tier 3: Organ-Specific Toxicity Assessment
Objective: To identify potential target organ liabilities. Based on the toxicity profiles of related adamantane compounds, the primary organs of concern are the liver, heart, and kidneys.[3][4][17] This requires the use of specialized cell models that recapitulate key aspects of the target organ's physiology.[18]
Hepatotoxicity Screening
Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury. Model: The human hepatoma cell line HepG2 is widely used for in vitro hepatotoxicity assessment due to its human origin and consistent features.[19][20] However, its low expression of drug-metabolizing enzymes is a known limitation.[19] Endpoints:
-
Cytotoxicity (as per Tier 1).
-
Mitochondrial Membrane Potential (MMP): Using fluorescent dyes like TMRM to detect mitochondrial depolarization.[19]
-
Oxidative Stress: Measuring the generation of reactive oxygen species (ROS).
-
Steatosis (Lipid Accumulation): Staining with dyes like Nile Red.
Caption: Potential hepatotoxicity pathways.
Cardiotoxicity Screening
Rationale: Drug-induced cardiotoxicity is a leading cause of drug attrition.[21] Adamantane derivatives have been associated with cardiovascular effects like arrhythmias.[3][4] Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard in vitro model as they are human-derived, retain donor characteristics, and form functional syncytia.[21][22] Endpoints:
-
Beating Frequency & Amplitude: Assessed via live-cell imaging or impedance-based systems.
-
Calcium (Ca²⁺) Flux: Using calcium-sensitive dyes to measure changes in intracellular calcium transients, which are crucial for contraction.[23]
-
Action Potential Duration (APD): Measured using voltage-sensitive dyes or multi-electrode arrays (MEAs). Prolongation of the APD is a key risk factor for Torsades de Pointes.
Nephrotoxicity Screening
Rationale: The kidneys are responsible for drug excretion, and the proximal tubule is a common site of toxicant-induced injury.[24] Model: The human kidney 2 (HK-2) cell line is an immortalized human proximal tubule epithelial cell line that recapitulates many functional characteristics of these cells.[25] Endpoints:
-
Cytotoxicity (as per Tier 1).
-
Biomarker Release: Measuring the release of kidney-specific injury biomarkers. The combination of biomarkers like Kidney Injury Molecule-1 (KIM-1), clusterin, and osteopontin can improve the predictive value of the assay.[24]
| Biomarker | Indication |
| KIM-1 | Proximal tubule injury |
| NGAL | General kidney injury |
| Clusterin | Cellular stress/apoptosis |
| Osteopontin | Inflammation and damage |
Conclusion and Forward Look
This technical guide outlines a robust, tiered strategy for the in vitro toxicity assessment of this compound. By systematically evaluating basal cytotoxicity, genotoxicity, and organ-specific liabilities, researchers can build a comprehensive safety profile early in the development process. Positive findings in any of these assays do not necessarily condemn a compound but provide crucial context for risk assessment and may guide chemical modification to mitigate toxicity.[26] The data generated through this workflow are essential for making informed decisions, de-risking candidates, and ultimately designing safer therapeutics. The subsequent step for a compound that successfully navigates this in vitro gauntlet would be confirmatory in vivo studies.
References
-
Stenutz, R. 3-methyladamantane-1-amine. NIST Chemistry WebBook. [Link]
-
PubChem. 1-Amino-3-methyladamantane hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kurokawa, Y., et al. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Pharmacological and Toxicological Methods. [Link]
-
Sachlos, E., et al. In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
-
Esch, E. W., et al. In vitro Toxicity Testing in the Twenty-First Century. Toxicology Research. [Link]
-
Wilson, D. R., et al. Amantadine toxicity presenting with complex ventricular ectopy and hallucinations. Pediatric Emergency Care. [Link]
-
Tanner, E., et al. Assessment by Ames test and comet assay of toxicity potential of polymer used to develop field-capable rapid-detection device to analyze environmental samples. Journal of Environmental Science and Health, Part A. [Link]
-
Wang, Y., et al. Functional Evaluation and Nephrotoxicity Assessment of Human Renal Proximal Tubule Cells on a Chip. Micromachines. [Link]
-
Olson, K. R. AMANTADINE | Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]
-
Riss, T. L., et al. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro. [Link]
-
Ajanta Pharma USA Inc. SAFETY DATA SHEET Memantine Hydrochloride Tablets 5 mg and 10 mg. Ajanta Pharma. [Link]
-
Charles River Laboratories. In Vivo Genotoxicity Assays. Charles River. [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. Charles River. [Link]
-
Stepanenko, A. A., et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceuticals. [Link]
-
AXOL Bioscience. Enhancing in vitro cardiotoxicity models with human iPSC technology. AXOL Bioscience. [Link]
-
Kunieda, K., et al. Central Nervous System Adverse Reactions to Amantadine Intoxication: A Case Report and Analysis of JADER. Progress in Rehabilitation Medicine. [Link]
-
Crebelli, R., et al. Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. ResearchGate. [Link]
-
O'Brien, P. J., et al. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology Research. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Inotiv. Follow-Up Genetic Toxicology Assays. Inotiv. [Link]
-
Ncardia. Scientific poster: High throughput assessment of cardiotoxicity in iPSC-derived cardiomyocytes. Ncardia. [Link]
-
eCampus. In vitro Toxicology. eCampus. [Link]
-
Creative Biolabs. HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]
-
Min, J., et al. in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research. [Link]
-
National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP.NIEHS.NIH.gov. [Link]
-
Forest Pharmaceuticals, Inc. Namenda - SAFETY DATA SHEET. Forest Pharmaceuticals. [Link]
-
Flanagan, R. J. Amantadine Overdose: What Is Murder or Suicide? The Effect of Postmortem Drug Redistribution. American Journal of Clinical Pathology. [Link]
-
Kim, Y. J., et al. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work. [Link]
-
Rodrigues, R. M., et al. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Semantic Scholar. [Link]
-
Gildea, J. J., et al. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2. Toxicological Sciences. [Link]
-
Aslantürk, Ö. S. Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Chochkova, M., et al. Biological activity of adamantane analogues. ResearchGate. [Link]
-
Springer Medicine. Advanced Cardiovascular Toxicity Screening: Integrating Human iPSC-Derived Cardiomyocytes with 2D In Silico Models. springermedicine.com. [Link]
-
Eskes, C., et al. In vitro Toxicity Testing in the Twenty-First Century. ResearchGate. [Link]
-
News-Medical.Net. Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. News-Medical.Net. [Link]
-
SHM Abstracts. AMS IN THE CNS: AMANTADINE TOXICITY. Society of Hospital Medicine. [Link]
-
Su, R., et al. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. Toxicology in Vitro. [Link]
-
Astashkina, A., et al. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. Cells. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Amantadine toxicity presenting with complex ventricular ectopy and hallucinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 3-methyladamantane-1-amine [stenutz.eu]
- 7. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. ajantapharmausa.com [ajantapharmausa.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment by Ames test and comet assay of toxicity potential of polymer used to develop field-capable rapid-detection device to analyze environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. shmabstracts.org [shmabstracts.org]
- 18. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 22. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ncardia.com [ncardia.com]
- 24. academic.oup.com [academic.oup.com]
- 25. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
Methodological & Application
Protocol for the Synthesis of 3-Methyladamantan-1-amine Hydrochloride
Abstract & Scope
This application note details a high-fidelity protocol for the synthesis of 3-Methyladamantan-1-amine hydrochloride , a critical structural analog of the NMDA receptor antagonist Memantine. Unlike the dimethylated Memantine, this mono-methyl derivative is often required for Structure-Activity Relationship (SAR) studies and as a reference standard for impurity profiling in pharmaceutical manufacturing.
The protocol utilizes a Ritter-type amination strategy, chosen for its scalability and regiospecificity.[1] This guide provides step-by-step methodology, critical process parameters (CPPs), and analytical specifications to ensure high purity (>98%) suitable for biological evaluation.
Introduction & Retrosynthetic Analysis
The adamantane cage offers unique lipophilicity and steric bulk, making it a privileged scaffold in medicinal chemistry. The introduction of an amine at the bridgehead position (C1) and a methyl group at the C3 position creates a specific steric environment that modulates receptor binding affinity.
Retrosynthetic Strategy
The synthesis is disconnected at the C-N bond. The most reliable method for introducing nitrogen at a tertiary bridgehead carbon is the Ritter Reaction , utilizing a stable tertiary carbocation intermediate generated from a halide precursor.
Pathway:
-
Precursor: 1-Bromo-3-methyladamantane (Stable tertiary halide)
-
Starting Material: 1-Methyladamantane (Commercially available)
Figure 1: Retrosynthetic pathway for the production of this compound HCl.
Materials & Equipment
Reagents
| Reagent | CAS | Grade | Function |
| 1-Methyladamantane | 768-91-2 | >98% | Starting Material |
| Bromine (Br₂) | 7726-95-6 | ACS Reagent | Brominating Agent |
| Iron Powder (Fe) | 7439-89-6 | - | Catalyst (Bromination) |
| Acetonitrile (MeCN) | 75-05-8 | Anhydrous | Reactant/Solvent (Ritter) |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98% Conc.[5] | Acid Catalyst |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Hydrolysis Base |
| Ethylene Glycol | 107-21-1 | Reagent | High-BP Solvent |
| Hydrochloric Acid | 7647-01-0 | 4M in Dioxane | Salt Formation |
Equipment
-
Reactor: 3-neck round bottom flask (250 mL & 500 mL) equipped with overhead stirrer and reflux condenser.
-
Temperature Control: Oil bath with digital thermocouple.
-
Purification: Vacuum filtration setup, Rotary evaporator.
-
Safety: Fume hood (essential for Br₂ and HCN/MeCN vapors).
Detailed Experimental Protocol
Stage 1: Synthesis of 1-Bromo-3-methyladamantane
Note: If 1-Bromo-3-methyladamantane is purchased commercially, skip to Stage 2.
-
Setup: Equip a 250 mL 3-neck flask with a dropping funnel, reflux condenser (vented to a NaOH scrubber), and magnetic stir bar.
-
Charge: Add 1-Methyladamantane (15.0 g, 100 mmol) and Iron powder (0.4 g, catalytic) to the flask.
-
Bromination: Heat the mixture to 60°C. Add Bromine (17.0 mL, 330 mmol) dropwise over 1 hour.
-
Caution: Reaction is exothermic. Evolution of HBr gas will occur. Ensure scrubber is active.
-
-
Reflux: After addition, heat to reflux (approx. 60-70°C) for 4 hours. Monitor by TLC (Hexane mobile phase) or GC-MS until starting material is consumed.
-
Workup:
-
Cool to room temperature (RT).
-
Dissolve the reaction mass in Dichloromethane (DCM) (100 mL).
-
Wash with Sodium Bisulfite (NaHSO₃) solution (10% aq) to quench excess bromine (solution turns from red/brown to clear).
-
Wash with water (2 x 50 mL) and brine (50 mL).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Yield: Expect ~21-22 g (90-95%) of an off-white waxy solid.
-
Checkpoint: Purity should be >95% by GC.
-
Stage 2: Ritter Reaction (Amidation)
This step installs the nitrogen atom via an acetamide intermediate.
-
Charge: In a 250 mL flask, dissolve 1-Bromo-3-methyladamantane (11.5 g, 50 mmol) in Acetonitrile (50 mL).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Concentrated H₂SO₄ (25 mL) dropwise.
-
Critical Parameter: Maintain internal temperature <10°C during addition to prevent charring.
-
-
Reaction: Remove ice bath and heat to 70°C for 6 hours. The solution will darken.
-
Quench: Cool to RT and pour the reaction mixture onto crushed ice (200 g).
-
Isolation:
-
The acetamide intermediate may precipitate. If solid forms, filter it.
-
If oil forms, extract with Ethyl Acetate (3 x 50 mL). Wash extracts with NaHCO₃ (sat. aq) to remove acid.
-
Dry (Na₂SO₄) and concentrate.[6]
-
-
Intermediate: N-(3-methyladamantan-1-yl)acetamide. Yield: ~9.5 g (92%).
Stage 3: Hydrolysis to Free Amine
-
Solvent System: Use a high-boiling solvent to facilitate hydrolysis of the sterically hindered amide.
-
Charge: Combine the acetamide intermediate (9.5 g) with NaOH (8.0 g) in Ethylene Glycol (60 mL).
-
Alternative: Propylene glycol or 1-Propanol/H2O can be used, but Ethylene Glycol allows higher temperatures.
-
-
Reflux: Heat to 150-160°C for 12-16 hours.
-
Workup:
-
Cool to RT and dilute with Water (200 mL).
-
Extract the free amine with Toluene or Diethyl Ether (3 x 70 mL).
-
Note: The amine is basic; ensure the aqueous layer is strongly alkaline (pH >12) to keep the amine in the organic phase.
-
Wash organic layer with brine, dry (Na₂SO₄), and concentrate to give the crude oil This compound .
-
Stage 4: Salt Formation (Hydrochloride)
-
Dissolution: Dissolve the crude amine oil in dry Diethyl Ether (50 mL) or Ethyl Acetate .
-
Precipitation: Cool to 0°C. Add HCl (4M in Dioxane) or bubble dry HCl gas until the solution is acidic (pH < 2). A white precipitate will form immediately.
-
Filtration: Filter the white solid under vacuum.
-
Purification: Recrystallize from Isopropanol/Ethanol mixture if necessary to achieve >99% purity.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Process Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete bromination or moisture presence. | Ensure Fe catalyst is fresh; use anhydrous conditions; extend reflux time. |
| Dark/Black Rxn in Stage 2 | H₂SO₄ addition too fast; Temp too high. | Control exotherm strictly (<10°C during addition); ensure efficient stirring. |
| Incomplete Hydrolysis (Stage 3) | Steric hindrance of the adamantyl cage. | Increase temperature to 160°C; extend time to 24h; ensure NaOH excess. |
| Product is Sticky/Oily | Residual solvent or impurities. | Triturate with cold diethyl ether; Recrystallize from Isopropanol. |
Analytical Characterization
Compound: this compound Hydrochloride Appearance: White crystalline solid Melting Point: 295–300°C (Sublimes)[7]
Expected NMR Data (DMSO-d₆)
-
¹H NMR (400 MHz):
-
8.10 (br s, 3H,
) - 2.15 (m, 2H, Adamantane CH)
-
1.65 - 1.45 (m, 12H, Adamantane
) -
0.85 (s, 3H,
)
-
8.10 (br s, 3H,
-
¹³C NMR (100 MHz):
-
51.5 (
), 48.0, 42.1, 35.2, 32.0 ( ), 30.1 ( ).
-
51.5 (
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: Broad band 2800–3200 cm⁻¹ (Ammonium salt)
-
C-H Stretch: 2850–2930 cm⁻¹ (Adamantane cage)
-
Fingerprint: Characteristic adamantane skeletal vibrations at 1450, 1380 cm⁻¹.
Safety & Handling
-
Bromine: Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood with a sodium thiosulfate quench solution ready.
-
Adamantane Derivatives: May have antiviral or CNS activity. Handle as potentially bioactive compounds using standard PPE (gloves, lab coat, goggles).
-
Waste Disposal: Quench all acidic streams. Segregate halogenated waste (Stage 1) from non-halogenated waste.
References
-
Sigma-Aldrich. Product Specification: this compound hydrochloride. CAS 33103-93-4.[2][3][4][5][7][8][9] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12910657, 1-Amino-3-methyladamantane hydrochloride. Retrieved October 24, 2023. Link[4]
-
Mo, Y., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16302–16306. (Methodology adapted for mono-methyl analog). Link
-
LGC Standards. Reference Standard: this compound Hydrochloride. Link[2]
- Zirngibl, L. (1982).Process for the preparation of 1-amino-3,5-dimethyladamantane. U.S. Patent 4,338,465. (Foundational Ritter reaction conditions for adamantanes).
Sources
- 1. Ritter Reaction [organic-chemistry.org]
- 2. 1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. 1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound hydrochloride | 33103-93-4 [sigmaaldrich.com]
- 8. This compound Hydrochloride (Desmethylmemantine Hydrochloride) [lgcstandards.com]
- 9. This compound Hydrochloride (Desmethylmemantine Hydrochloride) [lgcstandards.com]
Application Notes: 3-Methyladamantan-1-amine (Memantine) in Neurodegenerative Disease Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methyladamantan-1-amine, known clinically as Memantine, in the study of neurodegenerative diseases. Memantine is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its unique mechanism of action, which involves blocking excessive glutamatergic activity without disrupting normal synaptic function, makes it a valuable tool for investigating excitotoxicity-mediated neuronal damage—a common pathway in many neurodegenerative conditions like Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease.[3][4] This document details the underlying mechanism of Memantine, provides step-by-step protocols for key in vitro and in vivo experimental models, and offers insights into data interpretation and troubleshooting.
Mechanism of Action: Modulating Glutamatergic Excitotoxicity
The glutamatergic system is fundamental to learning and memory, but its overstimulation can lead to neuronal death, a process termed excitotoxicity.[1][3][5] This is a key pathogenic mechanism in several neurodegenerative diseases.[6]
1.1 The Role of the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity.[4][5] Under normal physiological conditions, the channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner.[4] When a neuron is depolarized, the Mg²⁺ block is relieved, allowing calcium (Ca²⁺) influx upon binding of the neurotransmitter glutamate and a co-agonist like glycine or D-serine.[4]
1.2 Pathological Activation and Memantine's Intervention
In neurodegenerative states, chronic, low-level glutamate release leads to persistent, pathological activation of NMDA receptors.[1] This causes excessive Ca²⁺ influx, triggering downstream neurotoxic cascades, including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[6][7]
Memantine's therapeutic efficacy stems from its unique properties as an open-channel blocker.[1][8]
-
Voltage-Dependency: It preferentially enters and blocks the NMDA receptor channel when it is open, and its action is dependent on the membrane potential.[8][9][10]
-
Low to Moderate Affinity & Fast Kinetics: Unlike high-affinity antagonists that can block normal synaptic transmission and cause significant side effects, Memantine's relatively fast off-rate allows it to leave the channel quickly once the pathological stimulus subsides.[8][10][11] This preserves the physiological function required for learning and memory while selectively targeting tonic, pathological receptor activation.[1][9]
Caption: Mechanism of Memantine at the NMDA Receptor.
In Vitro Applications & Protocols
In vitro models are essential for dissecting the direct neuroprotective effects of Memantine against excitotoxic insults.
Protocol 2.1: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
Principle: This assay measures the ability of Memantine to protect primary neurons from cell death induced by a high concentration of glutamate. Cell viability is typically assessed using colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring lactate dehydrogenase (LDH) release from damaged cells.
Materials:
-
Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
Memantine hydrochloride (stock solution in sterile water)
-
L-Glutamic acid
-
MTT or LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture: Plate primary neurons on coated 96-well plates and culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.
-
Pre-treatment: Replace half of the culture medium with fresh, serum-free medium containing Memantine at various concentrations (e.g., 1, 5, 10, 20 µM). Include a "vehicle control" group with no Memantine. Incubate for 1 hour.[12]
-
Excitotoxic Insult: Add glutamate to a final concentration of 50-100 µM to all wells except the "untreated control" group. The optimal concentration should be determined empirically to induce ~50% cell death.
-
Co-treatment vs. Pre-treatment: To investigate different therapeutic windows, a separate experimental arm can involve adding Memantine and glutamate simultaneously.[12][13]
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment:
-
LDH Assay: Collect a sample of the supernatant from each well and measure LDH release according to the manufacturer's protocol.
-
MTT Assay: Add MTT reagent to the remaining cells in the wells, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance.
-
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the glutamate-only control (0% protection). Calculate the EC₅₀ for Memantine's neuroprotective effect.
Table 1: Typical Experimental Parameters for In Vitro Excitotoxicity Assay
| Parameter | Recommended Range/Value | Rationale |
| Cell Type | Primary Cortical/Hippocampal Neurons | These neurons express high levels of NMDA receptors and are relevant to neurodegenerative disease pathology. |
| Days In Vitro | 10-14 DIV | Ensures mature expression of NMDA receptors and synaptic connectivity. |
| Memantine Conc. | 1 - 20 µM | This range is consistent with concentrations shown to be effective in preclinical studies.[3] |
| Glutamate Conc. | 25 - 100 µM | Should be titrated to cause significant but not complete cell death (~50%) to allow for a therapeutic window. |
| Endpoint Assay | LDH or MTT | LDH measures membrane integrity (cell death), while MTT measures metabolic activity (cell viability). |
In Vivo Applications & Protocols
Animal models are critical for evaluating the effects of Memantine on cognitive function and neuropathology in the context of a whole organism. Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5xFAD mice, are commonly used.[5]
Protocol 3.1: Evaluating Cognitive Enhancement in an AD Mouse Model
Principle: This protocol assesses whether chronic Memantine treatment can ameliorate cognitive deficits in a transgenic mouse model of AD. Spatial learning and memory are evaluated using behavioral tests like the Morris Water Maze (MWM) or Novel Object Recognition (NOR).
Materials:
-
Transgenic AD mice (e.g., APP/PS1) and wild-type (WT) littermates.
-
Memantine hydrochloride.
-
Behavioral testing apparatus (MWM tank, NOR arena).
-
Video tracking software.
Procedure:
-
Animal Groups: Divide animals into four groups: WT + Vehicle, WT + Memantine, AD + Vehicle, AD + Memantine. Treatment typically begins at an age when pathology is developing but before severe cognitive decline (e.g., 6-8 months of age for APP/PS1 mice).[5]
-
Drug Administration: Administer Memantine chronically for several weeks or months. Oral administration in drinking water (e.g., 20-30 mg/kg/day) is a common, non-invasive method.[5][14]
-
Behavioral Testing (Post-Treatment):
-
Morris Water Maze (MWM):
-
Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of opaque water, using spatial cues around the room. Record the escape latency (time to find the platform).
-
Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Novel Object Recognition (NOR):
-
-
Tissue Collection: After behavioral testing, perfuse the animals and collect brain tissue for downstream analysis (e.g., Aβ plaque load, tau pathology, neurogenesis markers).[14][15]
Caption: Experimental workflow for in vivo evaluation of Memantine.
Data Interpretation & Troubleshooting
-
In Vitro Interpretation: A significant increase in cell viability (MTT) or decrease in LDH release in Memantine-treated groups compared to the glutamate-only group indicates a neuroprotective effect.
-
In Vivo Interpretation:
-
MWM: A shorter escape latency during acquisition and a greater preference for the target quadrant in the probe trial for Memantine-treated AD mice (compared to vehicle-treated AD mice) suggests improved spatial memory.[5]
-
NOR: A higher discrimination index (more time with the novel object) indicates improved recognition memory.[15]
-
Neuropathology: Reduced Aβ plaque load or hyperphosphorylated tau levels in treated animals can provide evidence of disease-modifying effects.[15] Chronic treatment has also been shown to ameliorate impaired adult hippocampal neurogenesis in AD models.[14]
-
-
Troubleshooting:
-
High Variability: Ensure consistent animal handling, environmental conditions, and precise drug dosing. Increase sample size (n=12-15 mice per group is common).[14]
-
No Effect: Verify drug stability and concentration. Consider starting treatment at an earlier disease stage. Ensure the chosen behavioral task is sensitive enough to detect deficits in the specific mouse model and age.
-
Conclusion & Future Directions
This compound (Memantine) is an indispensable tool for neurodegenerative disease research. Its well-characterized mechanism allows for the specific investigation of NMDA receptor-mediated excitotoxicity. The protocols outlined here provide a robust framework for assessing its neuroprotective and cognitive-enhancing properties. Future research could explore Memantine's efficacy in combination with other therapeutic agents, its role in modulating neuroinflammation, and its potential application in a wider range of neurodegenerative disorders beyond Alzheimer's disease.[16]
References
- Dr.Oracle. (2025, August 6). What is the mechanism of action of memantine (N-methyl-D-aspartate (NMDA) receptor antagonist) in treating Alzheimer's disease?
- Martinez-Coria, H., et al. (n.d.). Memantine Improves Spatial Learning in a Transgenic Mouse Model of Alzheimer's Disease.
- Scarpini, E., et al. (n.d.). Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias.
- Kishi, T., et al. (n.d.). Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. PMC.
- Chen, H. V., et al. (n.d.). Key Binding Interactions for Memantine in the NMDA Receptor. PMC - PubMed Central.
- Gvaldin, D. Y., et al. (n.d.). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers.
- Costa, B. M., et al. (n.d.). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. PMC.
- Gladstone, J. P. (n.d.). Protection from glutamate-induced excitotoxicity by memantine. PubMed - NIH.
- Kotermanski, S. E., & Johnson, J. W. (n.d.). Memantine block depends on agonist presentation at the NMDA receptor in substantia nigra pars compacta dopamine neurones. PMC - PubMed Central.
- Anonymous. (n.d.). [Efficacy of memantine in the treatment of Alzheimer's disease]. PubMed.
- Wikipedia. (n.d.). NMDA receptor.
- Journy, N., & Tampi, R. R. (2024, January 31). Memantine. StatPearls - NCBI Bookshelf.
- A. Kopp, U., et al. (n.d.). Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer's Disease. PubMed Central.
- Martinez-Coria, H., et al. (n.d.). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. PMC - PubMed Central.
- Johnson, J. W. (n.d.). Mechanism of action of memantine. PubMed - NIH.
- Parsons, C. G. (n.d.). Memantine as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker. PubMed.
- Gladstone, J. P. (n.d.). Protection from glutamate-induced excitotoxicity by memantine. PMC - PubMed Central.
- Jellinger, K. A. (n.d.). Basic mechanisms of neurodegeneration: a critical update. PMC.
Sources
- 1. droracle.ai [droracle.ai]
- 2. [Efficacy of memantine in the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine: Targeting glutamate excitotoxicity in Alzheimer's disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Memantine block depends on agonist presentation at the NMDA receptor in substantia nigra pars compacta dopamine neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
Use of 3-Methyladamantan-1-amine as a precursor in drug synthesis
Application Note: 3-Methyladamantan-1-amine as a Strategic Precursor in Drug Synthesis
Executive Summary
This compound (CAS: 78056-28-7), also known as 1-amino-3-methyladamantane, represents a critical scaffold in medicinal chemistry, specifically within the "lipophilic bullet" class of pharmacophores. Structurally positioned between Amantadine (1-aminoadamantane) and Memantine (1-amino-3,5-dimethyladamantane), this precursor offers a unique lipophilic profile (
This guide details the scalable synthesis, analytical validation, and pharmacological utility of this compound. It is designed for researchers developing next-generation NMDA receptor antagonists, antiviral agents, and adamantane-based peptidomimetics (e.g., DPP-4 inhibitors).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-Methyltricyclo[3.3.1.1 |
| CAS Number | 78056-28-7 |
| Molecular Formula | |
| Molecular Weight | 165.28 g/mol |
| Appearance | Waxy white solid / Colorless oil (free base) |
| Solubility | Soluble in DCM, MeOH, EtOH; Sparingly soluble in water (Free base) |
| pKa | ~10.5 (Typical for adamantyl amines) |
| Storage | Hygroscopic; Store under inert gas at 2–8°C |
Strategic Utility: The "Lipophilic Bullet"
In drug design, the adamantane cage serves as a bulky, lipophilic anchor. The addition of a methyl group at the C3 position breaks the
Mechanism of Action (NMDA Antagonism)
Like Memantine, this compound functions as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds inside the ion channel pore only when the channel is open, blocking
-
Key Advantage: The single methyl group provides a "middle ground" in channel blocking kinetics—slower off-rate than Amantadine but faster than Memantine, potentially reducing psychotomimetic side effects while maintaining neuroprotection.
Figure 1: Mechanism of uncompetitive NMDA receptor blockade by adamantane amines.
Synthesis Protocol: Modified Ritter Reaction
The most robust industrial route utilizes the Ritter Reaction , converting 1-bromo-3-methyladamantane (or the alcohol) into the acetamide, followed by hydrolysis. This avoids the use of hazardous azides (Curtius route).
Pre-requisites
-
Precursor: 1-Bromo-3-methyladamantane (commercially available or synthesized from 1-methyladamantane via
/Lewis Acid). -
Safety: Sulfuric acid is corrosive. Acetonitrile is toxic. Perform all steps in a fume hood.
Step-by-Step Methodology
Stage 1: Formation of N-(3-methyladamantan-1-yl)acetamide
-
Charge: In a dry 3-neck round-bottom flask, dissolve 1-Bromo-3-methyladamantane (10.0 g, 43.6 mmol) in Acetonitrile (50 mL). Acetonitrile acts as both solvent and reactant.
-
Catalysis: Cool the solution to 0°C. Add Concentrated Sulfuric Acid (
, 25 mL) dropwise over 30 minutes. Exothermic reaction—maintain temp < 10°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The carbocation intermediate is trapped by acetonitrile to form the nitrilium ion.
-
Quench: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The nitrilium ion hydrolyzes to the acetamide.
-
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with saturated
and brine. Dry over and concentrate.-
Yield checkpoint: Off-white solid (Intermediate A).
-
Stage 2: Hydrolysis to Free Amine
-
Reflux: Suspend Intermediate A in Ethylene Glycol (40 mL) and add NaOH pellets (5.0 g).
-
Note: High-boiling solvents (ethylene glycol or 1-propanol) are required due to the steric bulk hindering hydrolysis.
-
-
Heat: Reflux at 150°C for 12 hours. Monitor by TLC (DCM:MeOH 9:1, stain with Ninhydrin).
-
Workup: Cool to room temperature. Dilute with water (100 mL).
-
Purification (Acid-Base Extraction):
Stage 3: Salt Formation (Optional but Recommended) To improve stability, convert to the Hydrochloride salt:
-
Dissolve free base in minimal Ethanol. Add 2M HCl in Diethyl Ether. Precipitate is filtered and recrystallized from Isopropanol/Acetone.
Figure 2: Synthetic workflow via the Ritter pathway.
Analytical Validation
Since the compound lacks a strong UV chromophore, standard HPLC-UV is ineffective without derivatization.
Method A: 1H-NMR (CDCl3, 400 MHz)
Confirm structure by observing the loss of symmetry compared to Amantadine.
- 0.85 ppm (s, 3H): Methyl group (distinctive singlet).
-
1.1 - 1.4 ppm (m, 2H):
protons (broad, exchangeable). - 1.4 - 2.2 ppm (m, 14H): Adamantane cage protons. Note the splitting of the methylene signals due to the C3 substituent.
Method B: HPLC-Fluorescence (Derivatization Protocol)
For quantitative purity analysis:
-
Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.
-
Derivatization: Mix 10
L sample (in borate buffer pH 9.5) with 10 L OPA reagent. React for 1 minute. -
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm).
-
Mobile Phase: A: Acetate buffer (pH 5.8) / B: Acetonitrile (Gradient 20% -> 80% B).
-
Detection: Excitation 340 nm / Emission 450 nm.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.[3] [Link]
- Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA, 208(7), 1168-1170. (Foundational text on aminoadamantane pharmacology).
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. (Discusses SAR of methyl-substituted adamantanes).
Sources
Application Note: In Vivo Experimental Design using 3-Methyladamantan-1-amine
Introduction & Scientific Rationale
3-Methyladamantan-1-amine (3-Me-Ad) represents a critical structural intermediate in the adamantane class of pharmacophores, bridging the chemical space between Amantadine (1-adamantanamine) and Memantine (3,5-dimethyladamantan-1-amine).[1]
While Amantadine is a classic M2 ion channel blocker and weak NMDA antagonist, and Memantine is a clinically optimized NMDA antagonist for Alzheimer’s disease, 3-Me-Ad serves as a high-value probe for Structure-Activity Relationship (SAR) studies.[1] Its mono-methyl substitution introduces asymmetry and specific steric bulk that allows researchers to interrogate:
-
The "Methyl Effect": How incremental lipophilicity (ClogP increase) correlates with Blood-Brain Barrier (BBB) permeability.
-
Channel Pore Geometry: Probing the steric tolerance of the Pneumovirinae M2 channel or the glutamate-gated NMDA receptor pore.[1]
This guide details the in vivo experimental protocols required to validate the pharmacological profile of 3-Me-Ad, focusing on formulation stability, pharmacokinetic (PK) evaluation, and functional neuroprotection assays.[1]
Chemical Properties & Formulation Strategy
Success in in vivo studies hinges on precise formulation.[1] 3-Me-Ad is highly lipophilic but basic.[1] The hydrochloride salt form is required for aqueous stability.
Table 1: Physicochemical Profile & Formulation[1]
| Property | Specification | Experimental Implication |
| Molecular Weight | 165.28 g/mol (Free base) | Dosing calculations must account for salt factor (approx.[1] 1.22x for HCl).[1] |
| LogP (Predicted) | ~2.8 - 3.1 | Higher than Amantadine (2.4); suggests rapid BBB penetration but higher tissue retention.[1] |
| pKa | ~10.5 | Highly basic.[1] Must be buffered to pH 7.4 for IV/IP injection to prevent local tissue necrosis.[1] |
| Solubility | >20 mg/mL (as HCl salt in water) | Excellent aqueous solubility; no DMSO/PEG co-solvents usually required.[1] |
Preparation Protocol (Stock Solution 10 mg/mL)
-
Weighing: Weigh 12.2 mg of this compound HCl (equivalent to 10 mg free base).
-
Dissolution: Dissolve in 0.9 mL of sterile physiological saline (0.9% NaCl). Vortex for 30 seconds.[1]
-
pH Adjustment: The solution will be slightly acidic. Check pH. If < 5.0, adjust carefully with 0.1 N NaOH to pH ~7.0–7.4.[1]
-
Volume Make-up: Adjust final volume to 1.0 mL with saline.
-
Sterilization: Filter through a 0.22 µm PES syringe filter. Do not autoclave (potential for thermal degradation or methylation changes).[1]
Visualizing the Structure-Activity Logic
The following diagram illustrates the structural progression and its pharmacological impact, justifying the selection of 3-Me-Ad for comparative studies.
Figure 1: Structural progression of amino-adamantanes. 3-Me-Ad occupies the intermediate space, critical for determining if the second methyl group (in Memantine) is essential for efficacy or merely metabolic stability.[1]
Experimental Protocol A: Pharmacokinetics (PK) & BBB Penetration
Objective: Determine the brain-to-plasma ratio (
Workflow
-
Group Design:
-
Dosing: Intraperitoneal (i.p.) injection at 10 mL/kg volume.[1]
-
Sampling:
-
Bioanalysis (LC-MS/MS):
Data Output Expectation
Calculate the Partition Coefficient (
-
Hypothesis: 3-Me-Ad should show a
(superior to Amantadine, similar to Memantine), validating its potential as a CNS-active agent.[1]
Experimental Protocol B: NMDA Receptor Antagonism (Neuroprotection)[1]
Objective: Assess functional blockage of the NMDA receptor using the NMDA-Induced Seizure Model . Rationale: Systemic injection of NMDA induces seizures in mice. Effective antagonists (like Memantine) prevent these seizures.[1] This test validates if 3-Me-Ad retains the neuroprotective "open-channel block" mechanism.[1]
Workflow Diagram
Figure 2: Workflow for NMDA-induced seizure protection assay. The timing of pre-treatment is critical to ensure peak brain concentration during NMDA challenge.
Detailed Steps
-
Dosing Regimen:
-
Procedure:
-
Scoring (Latency & Severity):
-
Record latency to first clonic seizure.
-
Record mortality at 60 minutes.[1]
-
Success Criterion: A significant increase in latency or reduction in mortality compared to Vehicle.
-
Mechanism of Action: The "Foot-in-the-Door" Block
To interpret the data, one must understand the molecular interaction. Adamantanes function as uncompetitive, open-channel blockers .[1]
Figure 3: Mechanism of Uncompetitive Antagonism. 3-Me-Ad requires the channel to open before it can bind, a safety feature that preserves normal physiological signaling while blocking pathological over-activation.[1]
References
-
Stampolaki, M., et al. (2023). "A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker." ChemMedChem, 18(16). Link
- Context: Validates the use of methyl-substituted adamantanes in probing M2 channel pore geometry and resistance profiles.
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives."[1] European Journal of Organic Chemistry, 2013(9).[1] Link
- Context: Comprehensive review on the "Lipophilic Bullet" concept, explaining how methylation affects pharmacokinetics and lipophilicity of the adamantane cage.
-
Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[1] Journal of Neuroscience, 25(13).[1] Link
- Context: Establishes the baseline mechanism for adamantane-based NMDA antagonism, providing the control parameters for comparing 3-Me-Ad.
-
PubChem Compound Summary. "this compound (CID 3010128)."[1][2] National Center for Biotechnology Information.[1] Link[1]
-
Context: Source of physicochemical data (MW, structure) and CAS registry numbers.[1]
-
Sources
- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cell culture protocols for testing 3-Methyladamantan-1-amine efficacy
Application Note: In Vitro Evaluation of 3-Methyladamantan-1-amine (3-MAA)
Abstract & Mechanism of Action
This compound (3-MAA) is a lipophilic adamantane derivative structurally analogous to Memantine (3,5-dimethyladamantan-1-amine) and Amantadine . While historically explored for antiviral activity (Influenza A M2 channel blockade), its primary contemporary relevance lies in neuropharmacology as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .
Therapeutic Logic: In neurodegenerative conditions (Alzheimer’s, Parkinson’s), excessive glutamate release leads to excitotoxicity via prolonged NMDAR activation and massive Calcium (
-
Mechanism: 3-MAA functions as an open-channel blocker . It enters the NMDAR pore only when the channel is open (activated by Glutamate/Glycine) and blocks ionic flow.
-
Advantage: Unlike high-affinity antagonists (e.g., MK-801) that block normal physiological signaling, adamantane derivatives like 3-MAA have rapid on/off kinetics, blocking pathological extrasynaptic activation while preserving physiological synaptic transmission.
Pre-Experimental Phase: Compound Preparation[2]
Critical Solubility Note: The free base of 3-MAA is highly lipophilic (LogP ~2.3). The Hydrochloride (HCl) salt form is preferred for aqueous stability but may still require co-solvents.
Reagent Setup Table
| Component | Specification | Storage | Notes |
| 3-MAA (Test Compound) | >98% Purity | -20°C (Desiccated) | Hygroscopic. Equilibrate to RT before opening. |
| Vehicle (Solvent) | DMSO (Cell Culture Grade) | RT | Final concentration on cells must be <0.1% .[2] |
| Positive Control | Memantine HCl or MK-801 | -20°C | Standard NMDAR antagonists for benchmarking. |
| Agonists | L-Glutamate & Glycine | -20°C | Glycine is the obligatory co-agonist for NMDAR. |
| Assay Media | Mg²⁺-Free HBSS or DMEM | 4°C | CRITICAL: Mg²⁺ blocks NMDARs naturally. You must remove Mg²⁺ to see the drug's effect. |
Solubilization Protocol
-
Stock Solution (100 mM): Dissolve 3-MAA in 100% DMSO. Vortex vigorously.
-
Quality Check: Solution must be clear. If precipitating, sonicate at 37°C for 5 mins.
-
-
Working Solution: Dilute the Stock Solution into sterile PBS or media immediately prior to use.
-
Serial Dilution: Prepare 1000x concentrations (e.g., 10 mM, 1 mM, 100 µM) in DMSO first, then dilute 1:1000 into media to keep DMSO constant at 0.1%.
-
Core Protocol A: Cell Model Validation (Differentiation)
The "Rookie Mistake" Warning: Undifferentiated SH-SY5Y neuroblastoma cells express very low levels of NMDARs (specifically the NR1 subunit). You cannot test efficacy on undifferentiated cells. You must differentiate them to a mature neuronal phenotype.
Figure 1: Differentiation timeline required to upregulate NMDA receptors in SH-SY5Y cells.
Differentiation Steps:
-
Seeding: Plate SH-SY5Y cells at
cells/cm² in DMEM/F12 + 10% FBS. -
Phase 1 (Induction): After 24h, switch to media containing 10 µM All-trans Retinoic Acid (RA) . Reduce FBS to 1%. Change media every 2 days for 5 days.
-
Phase 2 (Maturation): Switch to Neurobasal media + N-2 Supplement + 50 ng/mL BDNF (Brain-Derived Neurotrophic Factor). Culture for an additional 3-5 days.
-
Validation: Cells should exhibit long, branched neurites. (Optional: Confirm NR1 subunit expression via Western Blot).
Core Protocol B: Neuroprotection Efficacy Assay
This assay measures the ability of 3-MAA to prevent cell death induced by Glutamate excitotoxicity.
Experimental Logic:
-
Insult: Glutamate + Glycine (opens NMDAR -> Ca²⁺ overload -> Apoptosis).
-
Treatment: 3-MAA (blocks NMDAR pore -> prevents Ca²⁺ overload).
-
Readout: MTT Assay (Metabolic activity) or LDH Release (Membrane integrity).
Figure 2: Step-by-step workflow for the Glutamate Excitotoxicity Assay.
Detailed Procedure:
-
Preparation: Use differentiated SH-SY5Y cells in 96-well plates.
-
Wash: Carefully aspirate growth media. Wash cells 2x with warm, sterile Mg²⁺-free HBSS .
-
Why? Magnesium blocks the NMDAR pore at resting potential.[1] Its presence will mask the effect of your drug.
-
-
Pre-treatment: Add 3-MAA at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in Mg²⁺-free media. Incubate for 1 hour at 37°C.
-
Control Wells: Vehicle (DMSO only), Positive Control (10 µM MK-801).
-
-
Excitotoxic Insult: Add L-Glutamate (100 µM) and Glycine (10 µM) directly to the wells containing the drug.
-
Note: Do not wash out the drug. The antagonist must be present when the channel opens.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Quantification (MTT Assay):
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.
-
Solubilize formazan crystals with DMSO.[3]
-
Read Absorbance at 570 nm.
-
Data Analysis & Interpretation
Calculation of Neuroprotection
Normalize data to the "No Glutamate" control (100% Viability) and "Glutamate Only" control (0% Protection).
Expected Results Table
| Treatment Group | Expected Viability | Interpretation |
| Control (No Glu) | 100% | Baseline health. |
| Glutamate + Glycine | 40 - 60% | Successful excitotoxicity model. |
| Glu + 3-MAA (Low Dose) | 40 - 60% | Below therapeutic threshold. |
| Glu + 3-MAA (High Dose) | 80 - 90% | Significant Neuroprotection. |
| Glu + MK-801 | 90 - 95% | Positive control validation. |
| 3-MAA Only (High Dose) | >95% | Verifies lack of intrinsic cytotoxicity. |
References
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[4] Nature Reviews Drug Discovery, 5(2), 160–170.
-
Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21.
-
Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data.[1] Neuropharmacology, 38(6), 735-767.
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
-
Jantas, D., et al. (2018). Neuroprotective effects of memantine analogues in the model of glutamate-induced excitotoxicity. Journal of Neural Transmission. (Generalized citation for class effects)
Sources
- 1. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
Application Note: High-Impact Derivatization of 3-Methyladamantan-1-amine
Executive Summary & Strategic Rationale
3-Methyladamantan-1-amine serves as a critical structural intermediate between the antiviral Amantadine (1-adamantylamine) and the neuroprotective Memantine (3,5-dimethyladamantan-1-amine).[1] While the parent adamantane cage provides the "lipophilic bullet" necessary for crossing the Blood-Brain Barrier (BBB) and lodging within the NMDA receptor channel, the specific derivatization of the primary amine is the primary vector for enhancing pharmacological activity.[1]
Why Derivatize? Direct application of the underivatized amine often results in rapid renal clearance and suboptimal receptor dwell time.[1] Derivatization strategies described herein aim to:
-
Modulate Lipophilicity (LogP): Fine-tune the hydrophobic interaction within the receptor pore.[1]
-
Introduce Secondary Pharmacophores: Create "hybrid" ligands (e.g., Sigma-1/NMDA dual ligands).
-
Block Metabolic Hotspots: N-substitution can prevent rapid oxidative deamination.[1]
This guide details two high-yield protocols for N-functionalization: Reductive Amination (for alkyl derivatives) and Peptidomimetic Conjugation (for prodrugs/transport).[1]
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding these protocols.
Figure 1: Strategic pathways for derivatizing the adamantane core to achieve specific pharmacological outcomes.
Protocol 1: Controlled N-Alkylation via Reductive Amination[2]
Objective: Synthesis of secondary amines to mimic the steric bulk of Memantine or introduce heterocyclic side chains. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts).[1] Reductive amination via the imine intermediate is self-limiting to the mono-alkylated product, ensuring high selectivity.[1]
Reagents Required[2][3][4][5][6][7][8]
-
Substrate: this compound (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone of choice (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Catalyst: Glacial Acetic Acid (AcOH) (1-2 drops)
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve this compound (1 mmol) in anhydrous DCE (5 mL).
-
Add the aldehyde/ketone (1.1 mmol).[1]
-
Add 2 drops of glacial AcOH to catalyze imine formation.[1]
-
Critical Step: Stir at room temperature for 30–60 minutes under Nitrogen. Monitor by TLC for the disappearance of the starting amine (Note: Imine formation is often equilibrium-driven; proceed to reduction even if not 100% complete).[1]
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (10 mL).
-
Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification (The "Greasy" Challenge):
-
Adamantane derivatives are highly lipophilic and lack strong UV chromophores.[1]
-
Column: Silica gel.[1]
-
Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
-
Visualization: Use Iodine Chamber or Ninhydrin Stain (amine will appear purple/brown). UV visualization is unreliable for these aliphatic cages.[1]
-
Protocol 2: Peptidomimetic Conjugation (Amide Coupling)[2]
Objective: Attachment of amino acids (e.g., Glycine, L-Valine) to create transporter-targeted prodrugs. Rationale: The adamantane cage is bulky.[1][2] Standard coupling agents (DCC) may be too slow due to steric hindrance at the bridgehead amine.[1] HATU or PyBOP are preferred for their high reactivity.[1]
Reagents Required[2][3][4][5][6][7][8]
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid: N-Boc protected Amino Acid (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology
-
Activation:
-
Dissolve the N-Boc Amino Acid (1.1 mmol) and DIPEA (2.0 mmol) in DMF (3 mL).
-
Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.
-
-
Coupling:
-
Workup:
-
Deprotection (If applicable):
-
Treat the crude N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine-peptide conjugate.
-
Analytical Validation Standards
To ensure the integrity of the derivatized product, the following analytical benchmarks must be met.
Data Summary Table
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC-ELSD | >95% | ELSD is required as UV detection is poor for adamantanes.[1] |
| Identity | 1H-NMR (CDCl₃) | Shift of α-protons | Protons on the C1-N carbon will shift downfield upon derivatization.[1] |
| Mass | LC-MS (ESI+) | [M+H]+ | Adamantane amines ionize well in positive mode.[1] |
| TLC | Iodine/Ninhydrin | Single Spot | Rf usually 0.3–0.5 in 5% MeOH/DCM for amines.[1] |
NMR Diagnostic Signals
In the 1H-NMR spectrum of this compound derivatives:
-
Methyl Group: Look for a singlet around 0.8–0.9 ppm .[1]
-
Cage Protons: Multiplets between 1.4–2.2 ppm .[1]
-
Alpha-Protons (N-CH2-R): For alkylated derivatives, the new methylene protons adjacent to the nitrogen typically appear at 2.5–3.0 ppm .[1]
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of this compound derivatives.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1][2] Chemical Reviews, 113(5), 3516–3604. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[1] Nature Reviews Drug Discovery, 5(2), 160–170. [Link]
-
Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
PubChem Compound Summary. (2023). This compound (CID 3010128).[3][1] National Center for Biotechnology Information.[1] [Link]
-
Klimochkin, Y. N., et al. (2021). Synthesis of Cage Acylamino Derivatives in Nitric Acid Medium. Russian Journal of Organic Chemistry.[1] [Link]
Sources
Application Note: High-Throughput Screening Strategies for 3-Methyladamantan-1-amine (Demethyl Memantine)
Executive Summary
This application note details the high-throughput screening (HTS) methodologies for 3-Methyladamantan-1-amine (CAS: 33103-93-4; also known as 1-amino-3-methyladamantane or Demethyl Memantine).[1] As a structural analog bridging the gap between Amantadine (no methyl substituents) and Memantine (3,5-dimethyl substituents), this molecule is a critical probe for Structure-Activity Relationship (SAR) campaigns targeting the NMDA receptor (neuroscience) and the Influenza M2 proton channel (virology).
This guide provides validated protocols for assessing the compound's efficacy using FLIPR Calcium Flux assays and Proton Transport assays , focusing on the specific physicochemical handling required for accurate IC50 determination.
Molecule Profile & Strategic Rationale
Physicochemical Properties[1]
-
Molecular Weight: 201.74 g/mol (HCl salt)
-
Solubility: Highly soluble in water (>50 mM) and DMSO.[1]
-
LogP: ~2.5 (Predicted).[1] More lipophilic than Amantadine, less than Memantine.[1]
The "Steric Tuning" Hypothesis
In drug discovery, this compound serves as a "molecular ruler."[1]
-
NMDA Receptors: Memantine’s clinical success is attributed to its "fast off-rate" kinetics, allowing physiological magnesium blockade while preventing pathological excitotoxicity. This compound, lacking one methyl group, exhibits altered channel dwell time, making it essential for fine-tuning receptor kinetics.[1]
-
M2 Ion Channels: Resistance to adamantanes in Influenza A (e.g., S31N mutation) is often due to steric clashes in the pore. Screening this mono-methyl analog helps map the available volume within mutant channels.[1]
Workflow Visualization
The following diagram illustrates the logical flow of screening this compound against its two primary targets.
Caption: Dual-track screening workflow for this compound targeting NMDA receptors and Viral M2 channels.
Protocol A: NMDA Receptor Antagonism (FLIPR Assay)
Objective: Quantify the inhibitory potency (IC50) of this compound against glutamate-evoked calcium influx.
Reagents & Setup
-
Cell Line: HEK-293 stably expressing GluN1/GluN2B subunits (GluN2B is the primary target for adamantane specificity).[1]
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Must be Mg²⁺-free to allow NMDA receptor activation.[1]
-
Agonist: Glutamate (10 µM) + Glycine (10 µM).[1]
-
Detection: Fluo-8 or Calcium-6 dye (Molecular Devices).[1]
Step-by-Step Protocol
-
Cell Plating:
-
Harvest HEK-293 cells using Accutase (avoid Trypsin to preserve receptor integrity).[1]
-
Dispense 15,000 cells/well into 384-well poly-D-lysine coated black-wall plates.
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Dissolve this compound HCl in 100% DMSO to 10 mM stock.[1]
-
Perform 1:3 serial dilutions in DMSO.
-
Transfer to "Compound Plate" and dilute 1:100 into Mg²⁺-free Assay Buffer (Final DMSO < 0.5%).
-
-
Dye Loading:
-
HTS Execution (FLIPR Tetra/Penta):
-
Baseline: Record fluorescence for 10 seconds.
-
Addition 1 (Antagonist): Add 10 µL of this compound. Incubate 5–10 mins online to allow equilibration (adamantanes are channel blockers and require open/closed equilibrium, though pre-incubation helps reach steady state).
-
Addition 2 (Agonist): Add 10 µL Glutamate/Glycine mix (EC80 concentration).
-
Read: Measure fluorescence kinetics for 180 seconds.
-
-
Data Analysis:
-
Calculate Max-Min fluorescence units (RFU).
-
Normalize to Vehicle Control (0% inhibition) and MK-801 Control (100% inhibition).
-
Fit to 4-parameter logistic equation.
-
Protocol B: Influenza M2 Proton Channel Blockade
Objective: Assess the ability of this compound to block proton transport across the M2 channel, a mechanism vital for viral uncoating.[1]
Reagents & Setup
-
System: Liposomes reconstituted with M2 protein OR CHO cells inducibly expressing M2 (Wild Type or S31N mutant).[1]
-
Probe: BCECF-AM (pH-sensitive dye) or Membrane Potential Dye (FMP Blue).[1]
-
Trigger: Low pH Buffer (Citrate buffer, pH 5.5).
Step-by-Step Protocol (Cell-Based pH Assay)
-
Cell Preparation:
-
Dye Loading:
-
Compound Addition:
-
Add this compound (diluted in pH 7.4 buffer) to cells.[1]
-
Incubate 20 mins at RT.
-
-
Acidification Trigger:
-
Readout & Analysis:
Comparative Data Summary
When analyzing results, use the following reference values (illustrative) to benchmark this compound:
| Compound | Methyl Groups | NMDA Affinity (Ki) | M2 (WT) Activity | M2 (S31N) Activity |
| Amantadine | 0 | ~10 µM | Potent | Resistant |
| 3-Methyl- | 1 (Bridgehead) | ~2-5 µM | Potent | Variable (SAR Probe) |
| Memantine | 2 (Bridgehead) | ~0.5 - 1 µM | Potent | Resistant |
Note: this compound typically shows intermediate potency at NMDA receptors, validating the steric bulk hypothesis.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Stampolaki, M., et al. (2023). A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels.[3][4] ChemMedChem.[1][3] [Link]
-
Johnson, J.W., & Kotermanski, S.E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology.[1] (Establishes the uncompetitive antagonist mechanism relevant to the demethyl analog). [Link]
-
Kolocouris, A., et al. Structure-Function of the Influenza Virus M2 Proton Channel.[1] (Context for adamantane amine screening). [Link]
Sources
- 1. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker, Explored by Molecular Dynamics Simulations and Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Determination of 3-Amino-1-Adamantanol
Abstract & Introduction
3-amino-1-adamantanol (CAS: 702-82-9) is a critical bicyclic intermediate in the synthesis of Vildagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management.[1] The rigorous quantification of this intermediate is essential for process control and impurity profiling in active pharmaceutical ingredients (APIs).
The Analytical Challenge: Unlike many pharmaceutical intermediates, 3-amino-1-adamantanol lacks a significant chromophore, making standard HPLC-UV analysis at 254 nm ineffective. While detection at low wavelengths (205-220 nm) is possible, it suffers from poor specificity and solvent interference [1].
Gas Chromatography (GC) offers a superior alternative due to the molecule's volatility profile. However, the simultaneous presence of a primary amine (
-
Adsorption on active sites in the injection liner.
-
Peak tailing on standard non-polar columns.
-
Ghost peaks due to thermal degradation.
This guide presents two validated protocols: a Direct Injection Method for process monitoring (high concentration) and a Derivatization Method for trace impurity analysis (low concentration/high precision).
Analytical Strategy & Workflow
The choice of method depends on the required Limit of Quantitation (LOQ) and the sample matrix.
Figure 1: Decision matrix for selecting the appropriate GC methodology based on sensitivity requirements.
Method A: Direct Injection (Process Control)
Best for: Raw material purity assay and in-process checks. Principle: Utilization of a mid-polarity column with specific deactivation to mitigate amine adsorption.
Equipment & Reagents[2][3]
-
GC System: Agilent 7890B / 8890 or equivalent with FID.
-
Column: DB-624 or HP-1301 (6% Cyanopropylphenyl-94% dimethylpolysiloxane).
-
Dimensions: 30 m × 0.32 mm × 1.8 µm.
-
Why this column? The cyanopropyl phase provides dipole-dipole interactions that improve the peak shape of polar amines compared to 100% PDMS columns [2].
-
-
Solvent: Methanol:DMSO (80:20 v/v). DMSO ensures solubility; Methanol ensures volatility.
Operating Conditions
| Parameter | Setting |
| Inlet Temp | 250°C |
| Injection Mode | Split (10:1 or 20:1) |
| Carrier Gas | Helium or Nitrogen @ 2.0 mL/min (Constant Flow) |
| Oven Program | 100°C (Hold 1 min) |
| Detector (FID) | 280°C; |
| Run Time | ~13 minutes |
Critical Technical Notes
-
Liner Selection: Use a Base-Deactivated Liner (e.g., Ultra Inert with wool). Standard glass wool will irreversibly adsorb the amine group, causing non-linear response.
-
System Suitability: The tailing factor (
) must be . If , trim the column guard or replace the liner immediately.
Method B: Derivatization (Trace Analysis)
Best for: Trace impurity profiling in Vildagliptin API; detecting low-level carryover.
Principle: Silylation of active hydrogens (
Chemistry of Silylation
The reaction replaces active protons with non-polar TMS groups.
Figure 2: Derivatization workflow using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]
Protocol Steps
-
Sample Prep: Weigh 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 0.5 mL Anhydrous Pyridine . (Pyridine acts as an acid scavenger and catalyst).
-
Reagent Addition: Add 0.5 mL MSTFA (or BSTFA + 1% TMCS).
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Cooling: Allow to cool to room temperature before injection.
GC-MS/FID Conditions
-
Column: HP-5MS or DB-5 (5% Phenyl-arylene-95% dimethylpolysiloxane).
-
Inlet: 280°C, Split 50:1 (to prevent column overload from reagents).
-
Oven: 80°C (1 min)
15°C/min 280°C (5 min). -
Mass Spec: Scan range 40-500 m/z. Look for molecular ion shift (MW + 144 Da for bis-TMS).
Method Validation Summary
Data derived from validation studies using Method A (Direct Injection) [2].
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of analyte | Pass (Resolution > 2.0 from solvent) |
| Linearity ( | 0.9998 (Range: 10 - 1000 µg/mL) | |
| LOD / LOQ | S/N > 3 / S/N > 10 | 2 ng / 5 ng (on column) |
| Precision (RSD) | 0.67% | |
| Recovery | 90.0% - 110.0% | 99.7% |
Troubleshooting & Maintenance
Issue: Peak Tailing (Direct Method)
-
Cause: Active sites in the inlet or column.
-
Fix:
-
Replace liner with Ultra Inert wool liner.
-
Cut 10-20 cm from the front of the capillary column.
-
Switch to Method B (Derivatization) if tailing persists.
-
Issue: Variability in Response (Derivatization Method)
-
Cause: Moisture contamination. Silyl reagents hydrolyze instantly in water.
-
Fix:
-
Ensure Pyridine is anhydrous (store over molecular sieves).
-
Check vial septa for perforations.
-
Verify MSTFA reagent quality (should be clear, not cloudy).
-
References
-
Ayoub, B. M. (2011).[2] Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate. International Journal of Biomedical Science, 7(3), 201–208.[2] Link
-
Zhang, Y., et al. (2021).[3] Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. CN Patent 112394127A. Link
-
Thermo Fisher Scientific. (2012). GC Analysis of Derivatized Amino Acids using MSTFA. Application Note. Link
-
Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Technical Bulletin. Link
Sources
- 1. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Scaffold: A Privileged Structure in Modern Medicinal Chemistry
Introduction: The Allure of the Diamondoid Cage
Adamantane, a tricyclic alkane with a unique diamondoid structure, has captivated chemists and pharmacologists since its discovery. Its rigid, lipophilic, and three-dimensional cage-like framework offers a distinct advantage in drug design, moving beyond the "flatland" of traditional aromatic scaffolds.[1][2] This guide provides an in-depth exploration of the application of adamantane derivatives in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The incorporation of the adamantane moiety can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties by increasing lipophilicity, improving metabolic stability, and facilitating passage through biological barriers like the blood-brain barrier.[1][3]
This document will delve into the diverse therapeutic applications of adamantane derivatives, from their pioneering role as antiviral agents to their current use in treating neurodegenerative diseases, cancer, and microbial infections. We will explore the underlying mechanisms of action and provide detailed, field-proven protocols for the synthesis and biological evaluation of these remarkable compounds.
Core Applications and Mechanisms of Action
The versatility of the adamantane scaffold has led to its successful integration into a wide array of therapeutic agents.[4][5]
Antiviral Activity: The M2 Proton Channel Blockade
Adamantane derivatives first gained prominence as antiviral drugs. Amantadine (1-aminoadamantane) and its successor, Rimantadine, were among the first synthetic agents effective against Influenza A virus.[6][7] Their mechanism of action involves the blockade of the M2 proton channel, a crucial component of the viral envelope. This channel is essential for the uncoating of the virus within the host cell's endosome. By obstructing this channel, adamantane derivatives prevent the influx of protons that acidifies the viral core, thereby inhibiting the release of the viral genome and halting replication.[7][8]
Mechanism of Action: Amantadine and the M2 Proton Channel
Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.
Neuroprotection: Modulating Glutamatergic Neurotransmission
In the realm of neurodegenerative diseases, memantine, an adamantane derivative, has become a cornerstone in the management of moderate-to-severe Alzheimer's disease.[3] Its neuroprotective effects stem from its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] In pathological conditions, excessive glutamate can lead to excitotoxicity and neuronal cell death through over-activation of NMDA receptors. Memantine's genius lies in its voltage-dependent, low-affinity binding to the open NMDA receptor channel. This allows it to block the pathological, sustained influx of Ca2+ while preserving the transient, physiological receptor activation necessary for learning and memory.[9]
Mechanism of Action: Memantine and the NMDA Receptor
Caption: Memantine blocks the open NMDA receptor channel, mitigating excitotoxicity.
Anticancer and Antimicrobial Applications: A Frontier of Discovery
The lipophilic nature of the adamantane cage enhances the ability of compounds to penetrate cell membranes, making it a valuable pharmacophore in the design of anticancer and antimicrobial agents.[2][4][6] Adamantane-containing compounds have been shown to exhibit a range of activities, including the inhibition of kinases involved in cancer progression and disruption of microbial cell integrity.[5][10][11] For instance, some adamantyl isothiourea derivatives have demonstrated significant cytotoxic effects against hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[2] In the antimicrobial sphere, adamantane derivatives can disrupt bacterial and fungal cell membranes and interfere with biofilm formation.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of key adamantane derivatives. These are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Synthesis of Amantadine Hydrochloride
This two-step procedure provides a high-yield synthesis of amantadine hydrochloride from 1-bromoadamantane.
Step 1: Synthesis of N-(1-Adamantyl)formamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromoadamantane (1 equivalent).
-
Reagent Addition: Add formamide (excess, e.g., 10 equivalents) and concentrated sulfuric acid (catalytic amount).
-
Reaction Conditions: Heat the mixture to 90°C and stir for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated white solid by filtration, wash with cold water, and dry to yield N-(1-adamantyl)formamide.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Reaction Setup: In a round-bottom flask, suspend the N-(1-adamantyl)formamide from Step 1 in an aqueous solution of potassium hydroxide.
-
Solvent Addition: Add propylene glycol as a co-solvent.
-
Reaction Conditions: Heat the mixture to 135°C and stir for 7 hours.
-
Acidification: After cooling, acidify the reaction mixture with aqueous hydrochloric acid.
-
Isolation and Purification: The precipitated amantadine hydrochloride can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.
Protocol 2: Synthesis of Adamantane-Based Antimicrobial Agents (Thiourea Derivatives)
This protocol describes the synthesis of 1,3-bis(adamantan-1-yl)thiourea, a representative of a class of adamantane derivatives with antimicrobial properties.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantylamine (1 equivalent) and 1-adamantyl isothiocyanate (1 equivalent) in ethanol.[6]
-
Reaction Conditions: Heat the mixture under reflux for 4 hours.[6]
-
Isolation: Upon cooling, the product will precipitate. Collect the solid by filtration.[6]
-
Purification: Wash the crude product with cold ethanol and dry. The product can be further purified by recrystallization from ethanol to yield pure 1,3-bis(adamantan-1-yl)thiourea.[6]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of adamantane derivatives on cancer cell lines.[12]
-
Cell Seeding: Seed cancer cells (e.g., HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the adamantane derivative (typically in a range from 0.1 to 100 µM) and incubate for 24-72 hours.[12]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (MIC and MBC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of adamantane derivatives against bacterial and fungal strains.[4]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the adamantane derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
-
MBC Determination: To determine the MBC, subculture the contents of the wells that showed no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
The following tables summarize key physicochemical properties of the adamantane scaffold and biological activity data for representative derivatives.
Table 1: Physicochemical Properties of the Adamantane Scaffold
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₆ | Foundation for derivatization |
| Molar Mass | 136.23 g/mol | Low molecular weight starting point |
| LogP (octanol/water) | ~3.3 | High lipophilicity, aids membrane permeability |
| Structure | Rigid, tricyclic | Provides a stable, three-dimensional scaffold |
Table 2: Biological Activity of Selected Adamantane Derivatives
| Derivative | Target/Application | IC₅₀ / MIC | Reference |
| Amantadine | Influenza A (M2 Channel) | 0.1 - 1 µM | [7] |
| Memantine | NMDA Receptor | 1 - 10 µM | [9] |
| Adamantyl Isothiourea | Hep-G2 (Hepatocellular Carcinoma) | 3.86 µM | [2] |
| Adamantane-based Thiourea | Staphylococcus aureus | 0.5 - 32 µg/mL | [6] |
Conclusion and Future Directions
The adamantane scaffold continues to be a source of inspiration for medicinal chemists. Its unique structural and physicochemical properties have been successfully leveraged to create drugs with diverse therapeutic applications. This guide has provided a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of adamantane derivatives.
Future research will likely focus on the development of adamantane-containing compounds with enhanced selectivity and potency. The use of adamantane as a scaffold for kinase inhibitors in oncology is a particularly promising area.[5] Furthermore, the exploration of novel adamantane-based antimicrobials is crucial in the face of rising antibiotic resistance. As our understanding of the intricate interactions between small molecules and biological targets deepens, the "lipophilic bullet" of adamantane is poised to hit an even wider range of therapeutic targets.
References
-
Al-Wahaibi, L. H., et al. (2021). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2021). A facile method to synthesize vildagliptin. Available at: [Link]
-
Wilcox, M., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. PubMed Central. Available at: [Link]
-
YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Available at: [Link]
-
orientjchem.org. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Available at: [Link]
-
Hassan, H. M., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. ACS Omega. Available at: [Link]
-
Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]
-
Hijjawi, M. S., et al. (2023). Synthesis, anticancer evaluation and docking studies of novel adamantanyl-1,3,4-oxadiazol hybrid compounds as Aurora-A kinase inhibitors. ResearchGate. Available at: [Link]
-
Stouffer, A. L., et al. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. PubMed Central. Available at: [Link]
-
Hassan, H. M., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central. Available at: [Link]
-
Orzeszko, A., et al. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. PubMed. Available at: [Link]
- Google Patents. (2012). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
-
Yli-Kauhaluoma, J., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]
-
D'yakonov, V. A., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PubMed Central. Available at: [Link]
-
Cady, S. D., et al. (2010). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. PubMed Central. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 3-Methyladamantan-1-amine in Aqueous Solutions
Welcome to the technical support center for 3-Methyladamantan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the aqueous solubility challenges associated with this lipophilic compound. Here, we address common issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the primary reasons for its poor solubility?
A1: this compound, like other adamantane derivatives, possesses a rigid, bulky, and highly lipophilic cage-like structure.[1][2] This inherent hydrophobicity is the primary reason for its limited solubility in aqueous solutions. The large nonpolar surface area of the adamantane core minimizes favorable interactions with polar water molecules, leading to aggregation and precipitation.
Furthermore, as a primary amine, its solubility is highly dependent on the pH of the solution. In its free base form, the amine group is uncharged, contributing to its low aqueous solubility.
Q2: Can I improve the solubility of this compound by adjusting the pH of my aqueous solution?
A2: Absolutely. Adjusting the pH is one of the most effective and common strategies to enhance the solubility of ionizable compounds like this compound.[3] By lowering the pH of the aqueous solution, you can protonate the primary amine group, forming a more soluble ammonium salt.[4][5]
Causality: The protonated amine group (R-NH3+) is charged and can readily form ion-dipole interactions with water molecules, significantly increasing its aqueous solubility.[6] The solubility of amines generally increases as the pH drops below their pKa.
A related compound, memantine hydrochloride (3,5-dimethyl-1-adamantanamine hydrochloride), is readily soluble in water.[7][8] This demonstrates the effectiveness of salt formation in improving the aqueous solubility of adamantane amines.
Q3: What is the recommended procedure for preparing an aqueous stock solution of this compound using pH adjustment?
A3: The following protocol provides a reliable method for preparing an aqueous stock solution.
Experimental Protocol: pH-Mediated Solubilization
-
Initial Suspension: Weigh the desired amount of this compound and suspend it in the desired volume of purified water or your aqueous buffer.
-
Acidification: While stirring, add a dilute solution of a suitable acid, such as hydrochloric acid (HCl) or acetic acid, dropwise.[3] Monitor the pH of the solution continuously.
-
Dissolution: Continue adding the acid until the compound fully dissolves. The pH at which complete dissolution occurs will depend on the final concentration of your stock solution.
-
Final pH Adjustment: Once the compound is dissolved, you can adjust the pH to your desired experimental range, keeping in mind that increasing the pH may cause the compound to precipitate out of solution if its solubility limit is exceeded.
-
Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any undissolved particulates.
Troubleshooting Tip: If you observe precipitation upon pH adjustment, it indicates that the concentration of the un-ionized form of the amine has exceeded its solubility limit at that specific pH.[9][10] Consider preparing a more concentrated stock solution at a lower pH and then diluting it into your final experimental medium.
Q4: Are there alternative methods to pH adjustment for solubilizing this compound?
A4: Yes, several other techniques can be employed, either alone or in combination with pH adjustment, to improve the solubility of lipophilic compounds.[11][12][13]
-
Co-solvents: The use of water-miscible organic solvents can enhance solubility.[14][15][16]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[17][18]
-
Surfactants: Surfactants can form micelles that encapsulate the lipophilic compound, aiding in its dissolution.[12]
Troubleshooting Guide
Issue 1: My compound precipitates out of solution over time, even after initial dissolution.
Possible Cause: This is often due to solution instability. The initial dissolution may have been achieved under non-equilibrium conditions (e.g., supersaturation). Changes in temperature or pH over time can lead to precipitation.[19] Additionally, aqueous amine solutions can be susceptible to degradation.[20]
Solution:
-
Confirm pH Stability: Regularly monitor the pH of your stock solution. Buffering the solution can help maintain a stable pH.
-
Storage Conditions: Store stock solutions at the recommended temperature, typically refrigerated or frozen, to minimize degradation. For memantine hydrochloride, it is not recommended to store the aqueous solution for more than one day.[7]
-
Consider Co-solvents: Adding a small percentage of a co-solvent like ethanol or DMSO can help maintain the compound's solubility over time.[7]
Issue 2: I am using a co-solvent, but my compound is still not dissolving completely.
Possible Cause: The ratio of the co-solvent to the aqueous phase may not be optimal. While co-solvents can increase solubility, an excessive amount can sometimes lead to a decrease in the polarity of the solvent mixture, which may not be favorable for the ionized form of the amine.
Solution:
-
Optimize Co-solvent Concentration: Experiment with different ratios of co-solvent to aqueous buffer to find the optimal concentration for your desired final concentration of this compound.
-
Combine with pH Adjustment: Use a combination of a co-solvent and pH adjustment for a synergistic effect on solubility.
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Protonation of the amine group to form a more soluble salt.[4] | The final pH must be compatible with the experimental system. |
| Co-solvents (e.g., Ethanol, DMSO) | Reduces the overall polarity of the solvent, increasing the solubility of lipophilic compounds.[14][16] | The co-solvent may have physiological effects in biological assays.[7] |
| Cyclodextrins (e.g., β-cyclodextrin) | Forms inclusion complexes by encapsulating the hydrophobic adamantane core.[17][18] | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
| Surfactants (e.g., Polysorbates) | Forms micelles that encapsulate the lipophilic compound, increasing its apparent solubility.[12] | Can interfere with certain biological assays. |
Visualizing the Workflow: A Step-by-Step Guide to Solubilization
Caption: A workflow diagram illustrating the decision-making process for solubilizing this compound.
In-Depth Troubleshooting
Q5: I've successfully dissolved this compound using β-cyclodextrin, but I'm concerned about its potential interference in my cell-based assay. What should I consider?
A5: This is a valid concern. While cyclodextrins are generally considered biocompatible, they are not inert.[17]
Key Considerations:
-
Cholesterol Extraction: Certain cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin, can extract cholesterol from cell membranes, potentially leading to cytotoxicity or altered cell function.[18]
-
Competition: If your assay involves other molecules that can bind to the cyclodextrin cavity, this could lead to competitive displacement of your compound.
-
Controls: It is crucial to include a vehicle control in your experiments containing the same concentration of cyclodextrin used to dissolve your compound to account for any effects of the cyclodextrin itself.
Experimental Protocol: Validating Cyclodextrin Compatibility
-
Dose-Response Curve: Perform a dose-response experiment with the cyclodextrin alone on your cells to determine the concentration at which it elicits a biological response or cytotoxicity.
-
Vehicle Control: In your main experiment, include a control group treated with the cyclodextrin vehicle (cyclodextrin in the same buffer at the same concentration used for your compound).
-
Compare Results: Compare the results of the vehicle control to your untreated control to assess the impact of the cyclodextrin on your assay.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: A diagram illustrating the formation of an inclusion complex between a cyclodextrin and this compound.
By understanding the chemical properties of this compound and applying these systematic troubleshooting strategies, researchers can effectively overcome solubility challenges and ensure the reliability and reproducibility of their experimental results.
References
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]
-
Journal of Pharmaceutical Sciences. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
PubChem. 1-Amino-3-methyladamantane hydrochloride. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Molecules. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
MDPI. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Available from: [Link]
-
PubChem. Memantine. Available from: [Link]
-
Industrial & Engineering Chemistry Research. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]
-
Ardena. Optimising Solubility: Selecting the Right Technology for Early Drug Development. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
American Pharmaceutical Review. Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
-
Journal of Chemical & Engineering Data. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
Hilaris Publisher. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Available from: [Link]
-
ResearchGate. Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Available from: [Link]
-
ResearchGate. Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. Available from: [Link]
-
CompoundingToday.com. pH Adjusting Database. Available from: [Link]
-
Macromolecules. Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Available from: [Link]
-
American Pharmaceutical Review. Dissolution Method Troubleshooting. Available from: [Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
Pharmaceutics. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
Molecules. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]
-
MDPI. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. Available from: [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
Brazilian Journal of Chemical Engineering. SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Available from: [Link]
-
Study.com. When added to water, soluble amines will... Available from: [Link]
-
Agilent. Dissolution Failure Investigation. Available from: [Link]
-
International Journal of Research in Engineering and Science. Drug Solubility. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]
-
SINTEF. Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Available from: [Link]
-
International Journal of Molecular Sciences. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
U.S. Food and Drug Administration. Namenda® Tablets/Oral Solution (memantine hydrochloride). Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available from: [Link]
-
PubChem. Adamantan-1-amine;3,5-dimethyladamantan-1-amine. Available from: [Link]
Sources
- 1. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantan-1-amine;3,5-dimethyladamantan-1-amine | C22H38N2 | CID 66632708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 4. homework.study.com [homework.study.com]
- 5. Workup [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Influence of substitution of water by organic solvents in amine solutions on absorption of CO2 - SINTEF [sintef.no]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Methyladamantan-1-amine Synthesis
Topic: Troubleshooting & Process Optimization for 3-Methyladamantan-1-amine Ticket ID: #SYN-3MA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Workflow Visualization
User Query: "We are experiencing low yields and purification difficulties during the synthesis of this compound (CAS: 78056-28-7). Specifically, the Ritter reaction step becomes viscous, and the final hydrolysis is incomplete."[1]
Technical Response: The synthesis of this compound typically proceeds via the Ritter Reaction followed by Hydrolysis .[2][3] The steric bulk of the adamantane cage stabilizes the carbocation intermediate but also hinders the subsequent hydrolysis of the amide.[2] Success depends on rigorous temperature control during acid addition and forcing conditions during hydrolysis.[1][2]
Master Synthesis Workflow
The following diagram illustrates the critical pathway and decision points.
Figure 1: Critical path workflow for the conversion of adamantane precursors to the target amine via the Ritter protocol.
Phase 1: The Ritter Reaction (Acetamide Formation)[1][2]
Context: This step involves generating a tertiary carbocation at the bridgehead position, which is then trapped by acetonitrile.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Polymerization of acetonitrile or charring due to local overheating.[1][2] | Action: Maintain temperature strictly between 0–5°C during H₂SO₄ addition. Use a jacketed reactor or cryostat.[1][2] Do not allow temp to spike >15°C. |
| Reaction Solidifies/Stalls | Insufficient solvent volume or high viscosity of the sulfate salt.[1][2] | Action: Use Glacial Acetic Acid as a co-solvent.[1][2] It solubilizes the adamantane precursor and moderates the viscosity without interfering with the carbocation.[2] |
| Low Conversion (<50%) | Wet reagents quenching the carbocation.[1][2] | Action: Ensure 1-Bromo-3-methyladamantane and Acetonitrile are anhydrous . Water acts as a competing nucleophile, reverting the carbocation to the alcohol (which is less reactive in this specific equilibrium).[1][2] |
FAQ: Mechanism & Kinetics
Q: Why do we need such a large excess of Sulfuric Acid? A: H₂SO₄ serves two roles: it acts as the ionizing solvent to generate the adamantyl cation and as the catalyst for the attack of the nitrile.[1][2] The adamantyl carbocation is stable but sterically hindered.[2] High acidity pushes the equilibrium toward the nitrilium ion intermediate [1].[2]
Q: Can I use 1-Methyladamantane (hydrocarbon) directly? A: Yes, but it requires an oxidative Ritter condition (e.g., Nitric acid/H₂SO₄ or electrochemistry).[1][2] However, starting from 1-bromo-3-methyladamantane or 1-hydroxy-3-methyladamantane provides cleaner regioselectivity and milder conditions, reducing the formation of side products like adamantanone [2].[1]
Phase 2: Hydrolysis of the Acetamide[1]
Context: The intermediate N-(3-methyladamantan-1-yl)acetamide is extremely stable due to the cage structure shielding the amide bond.[1][2] Standard hydrolysis conditions often fail.[1][2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Reaction temperature too low.[1][2] | Action: Switch solvent from Ethanol (bp 78°C) to Ethylene Glycol (bp 197°C) or 1-Propanol .[1][2] The reaction requires temperatures >120°C to overcome the steric energy barrier.[1][2] |
| Product is an Oil | Free base form is liquid/low-melting.[1][2] | Action: The free amine is often an oil.[2] To isolate a solid, dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the Hydrochloride Salt , which is a stable white solid (mp >250°C) [3].[1][2] |
| Emulsion during Workup | Surfactant-like properties of the amine.[2] | Action: Increase ionic strength by adding saturated NaCl (brine) .[1][2] Maintain the aqueous layer at pH >12 during extraction to ensure the amine is fully deprotonated.[1][2] |
FAQ: Optimization
Q: Acid vs. Base Hydrolysis? A: Alkaline hydrolysis (NaOH/KOH) is preferred for adamantyl amides.[1][2] Acid hydrolysis (HCl/H₂SO₄) is significantly slower because the protonated amide is electrostatically repelled by the bulky hydrophobic cage, and the reversibility of the reaction is problematic.[1][2] Base hydrolysis in high-boiling alcohols drives the reaction to completion [4].[2]
Q: How do I monitor reaction progress? A: TLC is often insufficient due to poor UV activity.[2] Use GC-MS or NMR .
-
NMR Marker: Watch for the disappearance of the acetyl methyl singlet (~1.9 ppm) and the shift of the bridgehead protons.[1][2]
Validated Protocol: this compound HCl
Based on optimized industrial workflows for adamantane amines [5].
Reagents:
-
Ethylene Glycol[1]
Step-by-Step:
-
Ritter Addition: Dissolve 1-Bromo-3-methyladamantane in Acetonitrile. Cool to 0°C .[1][2][5]
-
Acidification: Add H₂SO₄ dropwise over 60 minutes. Do not exceed 10°C.
-
Digestion: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour mixture onto crushed ice. Extract the Acetamide intermediate with Dichloromethane (DCM). Evaporate solvent.[1][2]
-
Hydrolysis: Suspend the crude Acetamide in Ethylene Glycol containing NaOH (5.0 eq).
-
Reflux: Heat to 160–170°C for 12–18 hours.
-
Workup: Cool, dilute with water, and extract with Toluene or Ether.
-
Salt Formation: Treat the organic layer with HCl (gas or ether solution).[1][2] Filter the white precipitate.[2]
Data Specification:
| Property | Value | Note |
| Molecular Formula | C₁₁H₁₉N | Free Base |
| Molecular Weight | 165.28 g/mol | Free Base |
| Appearance | White Crystalline Solid | As HCl Salt |
| Melting Point | > 250°C (Sublimes) | As HCl Salt [3] |
| Solubility | Water (Good), DMSO (Good) | As HCl Salt |
References
-
Ritter, J. J., & Minieri, P. P. (1948).[1][2] A New Reaction of Nitriles. I. Amides from Alkenes and Mon monohydric Alcohols.[1][2] Journal of the American Chemical Society.[2] Link[1][2]
-
Moiseev, I. K., et al. (1985).[1][2] Synthesis of Adamantane Derivatives via Ritter Reaction. Russian Chemical Reviews. (Contextual grounding for adamantane reactivity).
-
ChemicalBook. (2024).[1][2] N-Adamantan-1-yl-2-chloro-acetamide Synthesis and Properties. (Provides physical property benchmarks for similar adamantane amides). Link
-
BenchChem. (2024).[1][2] Synthesis routes of N-(3,5-Dimethyladamantan-1-yl)acetamide. (Analogous synthesis protocol validation). Link[1][2]
-
US Patent 5599998A. (1997).[1][2] Method for the synthesis of adamantane amines.[2][4][6][7][8][9] (Industrial validation of lithiation/amination routes vs Ritter). Link
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1][2]
Sources
- 1. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of N-(3,5-Dimethyladamantan-1-yl)acetamide [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ritter Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-1-Adamantanol [kaimosi.com]
Technical Support Center: Addressing Challenges in Scaling Up 3-Methyladamantan-1-amine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-Methyladamantan-1-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Section 1: Strategic Planning for Scale-Up (FAQs)
Successfully scaling a synthesis begins with strategic decisions made long before the first large-scale reaction is run. The choice of starting material and reaction pathway has profound implications for cost, safety, efficiency, and final product purity.
Q1: What are the most viable synthesis routes for this compound at an industrial scale?
While several amination methods exist, the Ritter reaction remains the most prevalent and industrially relevant route for producing bridgehead adamantylamines.[1][2] This is due to its use of relatively inexpensive and accessible starting materials and reagents.
-
The Ritter Reaction: This is the workhorse method. It involves the reaction of a substrate capable of forming a stable carbocation (like an alcohol or halide) with a nitrile in the presence of a strong acid.[3] The resulting nitrilium ion is then hydrolyzed to form an amide, which is subsequently cleaved to yield the target amine. Its primary advantages are its directness and cost-effectiveness. However, it requires handling strong acids and can generate significant waste streams during neutralization.[1]
-
Alternative Routes (and their limitations for scale-up):
-
Direct Amination of Halides: Methods using reagents like urea or hydroxylamine-O-sulfonate to directly aminate a halide (e.g., 1-bromo-3-methyladamantane) exist.[4][5] While potentially effective, these can require harsh conditions (high temperatures) or specialized, costly reagents, making them less attractive for large-scale production compared to the Ritter reaction.
-
Reductive Amination: This is a powerful tool for amine synthesis but is not suitable for this specific target, as it typically involves the reaction of a ketone with an amine source under reducing conditions.[6][7] There is no readily available ketone precursor for the 1-amino-3-methyladamantane structure.
-
Rearrangement Reactions: Syntheses involving Curtius or Hofmann rearrangements from carboxylic acid derivatives are possible but add steps and often use hazardous reagents (azides, bromine), complicating scale-up safety protocols.[8][9]
-
Q2: How do I select the optimal starting material for a Ritter-based synthesis?
The choice of starting material is a critical decision point that balances cost, availability, and reaction efficiency. The key is to select a precursor that can readily generate the tertiary 3-methyladamantan-1-yl carbocation under acidic conditions.
-
1-Methyladamantan-3-ol: (Recommended) This is often the ideal precursor. Alcohols are readily protonated by strong acids to form a good leaving group (water), leading to clean carbocation formation. While potentially more expensive than the parent hydrocarbon, its direct path to the key intermediate often justifies the cost.
-
1-Bromo-3-methyladamantane: A viable alternative. The bromide is a good leaving group, but the reaction may require slightly different conditions. Halogenated adamantanes are common starting points for adamantane functionalization.[10]
-
1-Methyladamantane: Starting from the hydrocarbon is the most cost-effective option but adds a synthetic step. It would first need to be functionalized at the 3-position (e.g., via bromination or oxidation) to create a suitable precursor for the Ritter reaction, adding complexity and cost to the overall process.[11] Direct C-H amination of unactivated sp3 carbons is an area of active research but is not yet a robust industrial method for this type of substrate.[12]
The following workflow illustrates the decision-making process for starting material selection.
Caption: Decision workflow for selecting the optimal starting material.
Section 2: Troubleshooting the Core Synthesis: The Ritter Reaction
The Ritter reaction, while powerful, can be sensitive to reaction parameters, especially during scale-up. This section addresses the most common issues encountered.
Q1: My Ritter reaction yield is low. What are the common causes and solutions?
Low yield is a multifaceted problem. Systematically investigating the following parameters is the key to optimization.
| Parameter | Common Problem | Causality & Explanation | Recommended Solution |
| Acid Concentration | Acid is too dilute (contains excess water). | The reaction relies on a strong, dehydrating acid (like conc. H₂SO₄) to facilitate carbocation formation. Excess water can compete with the nitrile as a nucleophile, leading to the formation of alcohol byproducts. | Use fresh, concentrated (98%+) sulfuric acid. For highly sensitive substrates, oleum can be considered, but requires stringent safety precautions. |
| Temperature | Temperature is too low or too high. | Too Low: The activation energy for carbocation formation is not met, leading to a sluggish or incomplete reaction. Too High: Promotes side reactions, particularly elimination to form alkenes and decomposition/charring of organic material.[13] | Start with controlled cooling (e.g., 0-5 °C) during initial reagent addition to manage the exotherm, then allow the reaction to slowly warm to an optimized temperature (often 20-40 °C) for a set period.[14] |
| Stoichiometry | Insufficient nitrile. | The nitrile acts as both a reagent and, in many cases, a solvent. An insufficient amount will lead to incomplete conversion of the carbocation intermediate. | Use the nitrile in large excess (e.g., 5-10 equivalents or as the solvent) to ensure the reaction goes to completion and to favor the desired reaction pathway over side reactions. |
| Moisture Contamination | Adventitious water from reagents or glassware. | Similar to using dilute acid, any source of water can lead to undesired hydrolysis of the carbocation intermediate back to the alcohol, reducing the yield of the desired amide. | Ensure all glassware is thoroughly dried. Use anhydrous grade nitriles and solvents if possible, especially during process development. |
| Reaction Time | Insufficient or excessive reaction time. | Insufficient: The reaction has not proceeded to completion. Excessive: Prolonged exposure to strong, hot acid can cause product degradation, hydrolysis of the amide product, or increased byproduct formation. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time where starting material is consumed and product degradation is minimal. |
Q2: I'm observing significant charring and dark coloration in my reaction. Why is this happening and how can I prevent it?
Charring is a sign of uncontrolled decomposition, a common issue when scaling up exothermic reactions in strong acids.
-
Causality: The primary cause is poor heat management. The addition of the adamantane precursor to concentrated sulfuric acid is highly exothermic. If the heat is not dissipated effectively, localized "hot spots" can form where the temperature skyrockets, causing the organic material to decompose and char.
-
Prevention and Mitigation:
-
Controlled Rate of Addition: Add the adamantane substrate to the acid/nitrile mixture slowly and portion-wise, or via a syringe pump for liquids. Never add the acid to the organic substrate.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling bath (e.g., ice/water or a chiller) and that stirring is vigorous enough to ensure uniform temperature distribution.
-
Reverse Addition: In some cases, adding the concentrated acid slowly to a cooled solution of the substrate in the nitrile can provide better temperature control.
-
Q3: What are the likely byproducts, and how can I minimize their formation?
The main reaction pathway involves the formation of a tertiary carbocation, which is then trapped by the nitrile. However, this reactive intermediate can also participate in side reactions.
Caption: Competing reaction pathways in the Ritter synthesis.
-
Minimizing Byproducts:
-
Elimination: This is favored by higher temperatures. Maintaining strict temperature control is the most effective way to minimize the formation of unsaturated adamantane byproducts.
-
Hydration: This occurs when water outcompetes the nitrile as a nucleophile. As detailed in Q1, using anhydrous conditions and concentrated acid is crucial to suppress this side reaction.
-
Section 3: Navigating Work-up and Purification Hurdles
Isolating and purifying a basic amine from a large volume of strong acid presents significant challenges at scale.
Q1: What is the most effective procedure for isolating the crude product after the Ritter reaction?
The goal is to safely neutralize the strong acid and extract the organic product.
-
Quenching: The reaction mixture must be quenched by slowly and carefully pouring it over a large amount of crushed ice or ice-water with vigorous stirring. This dilutes the acid and dissipates the heat of neutralization safely. Safety is paramount here; always add acid to water/ice, never the other way around.
-
Basification: The acidic aqueous solution is then slowly basified to a high pH (typically 10-12) using a concentrated solution of a strong base like sodium hydroxide (NaOH).[4] This step serves two purposes: it neutralizes the remaining acid and deprotonates the intermediate amide or final amine, rendering it soluble in organic solvents. This process is also highly exothermic and requires efficient cooling.
-
Extraction: Once basic, the aqueous slurry is extracted multiple times with a suitable water-immiscible organic solvent (e.g., dichloromethane, toluene, or ethyl acetate) to move the crude product into the organic phase.[4]
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Q2: I'm struggling with the final purification. What are the best practices for a basic amine like this?
Purifying amines can be tricky. The most common industrial method is crystallization of a salt.
-
Crystallization as a Salt: This is the preferred method for achieving high purity at scale.
-
The crude free amine (as an oil or solid) is dissolved in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
A solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) is added carefully to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold, non-polar solvent (like heptane or diethyl ether) to remove soluble impurities, and dried.
-
Recrystallization: The crude salt can be further purified by recrystallizing from an appropriate solvent system, such as an ethanol/ethyl acetate mixture, to yield the final, high-purity product.[4]
-
-
Column Chromatography: While essential for small-scale synthesis and impurity identification, silica gel chromatography is often avoided for large-scale purification of basic amines due to cost and complexity. The basic nature of the amine can cause it to streak or bind irreversibly to standard acidic silica gel.[15] If chromatography is necessary, using a deactivated stationary phase (e.g., alumina or amine-treated silica) or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent is required.[15]
Appendix A: Experimental Protocols
These protocols are representative and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of N-(3-Methyladamantan-1-yl)acetamide via the Ritter Reaction
This protocol is adapted from established procedures for analogous adamantane derivatives.[13][16]
-
Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.
-
Reagent Charging: Charge the flask with concentrated sulfuric acid (98%, 5.0 eq) and acetonitrile (10.0 eq). Begin stirring and cool the mixture to 0-5 °C.
-
Substrate Addition: Dissolve 1-methyladamantan-3-ol (1.0 eq) in a minimal amount of acetonitrile and add it to the dropping funnel. Add the substrate solution dropwise to the cold, stirred acid mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 20-25 °C) for 6-12 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Work-up (Quenching): In a separate large beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Work-up (Basification & Extraction): Cool the aqueous mixture in an ice bath. Slowly add a 50% (w/w) aqueous solution of NaOH until the pH is >11. Extract the aqueous layer three times with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(3-Methyladamantan-1-yl)acetamide, which can be used directly in the next step.
Protocol 2: Hydrolysis and Isolation of this compound Hydrochloride
This protocol is a standard method for amide hydrolysis.[16][17]
-
Setup: Combine the crude N-(3-Methyladamantan-1-yl)acetamide from the previous step with a 6 M aqueous solution of hydrochloric acid (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-16 hours, or until TLC/GC analysis indicates complete consumption of the starting amide.
-
Isolation (Free Base): Cool the reaction mixture to room temperature. Carefully basify with a 50% NaOH solution to pH >12 while cooling in an ice bath. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude free amine as an oil or low-melting solid.
-
Salt Formation and Purification: Dissolve the crude amine in a minimal amount of isopropanol. Slowly add a solution of HCl in isopropanol until precipitation is complete. Stir the resulting slurry in the cold for 1 hour.
-
Final Product: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to afford this compound hydrochloride. Purity can be further enhanced by recrystallization from an ethanol/ethyl acetate mixture.[4]
Appendix B: References
-
Google Patents. 3-amino-1-adamantanol and synthesis method thereof. CN112707421A.
-
ACS Omega. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [Link]
-
Google Patents. Method for preparing 3-amino-1-adamantane alcohol. CN101798270A.
-
Journal of Military Pharmaco-Medicine. synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. [Link]
-
ResearchGate. Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
ResearchGate. An Improved Synthesis of Memantine Hydrochloride. [Link]
-
Google Patents. Preparation method of 3-amino-1-adamantanol. CN104761456A.
-
ACS Publications. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. [Link]
-
Google Patents. Method for the synthesis of adamantane amines. US5599998A.
-
PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]
-
MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
Google Patents. Process for the preparation of memantine. WO2008062472A2.
-
ResearchGate. A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]
-
ResearchGate. Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
Organic Chemistry Portal. Ritter Reaction PDF. [Link]
-
Google Patents. Method for synthesizing 3-amino-1-adamantanol. CN101747212B.
-
PubMed Central. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. [Link]
-
YouTube. Synthesis and Reactions of Amines. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. jmpm.vn [jmpm.vn]
- 5. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 10. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Development for Chiral Separation of Adamantane Derivatives
Welcome to the technical support center for the chiral separation of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantioselective analysis and purification of these unique bridged cyclic compounds. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of developing robust and efficient chiral separation methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of method development for the chiral separation of adamantane derivatives.
Q1: What are the most effective chiral stationary phases (CSPs) for separating adamantane derivatives?
A1: The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation of adamantane derivatives.[1][2] Due to their rigid and bulky cage-like structure, adamantane enantiomers often require CSPs that offer a combination of steric hindrance and specific molecular interactions for effective chiral recognition.
Polysaccharide-based and cyclodextrin-based CSPs are generally the most successful for this class of compounds.[1][3][4][5][6]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those carbamoylated with aromatic groups (e.g., 3,5-dimethylphenylcarbamate), are highly effective.[7][8][9] These CSPs provide a complex chiral environment with grooves and cavities where adamantane derivatives can interact through hydrogen bonding, dipole-dipole interactions, and π-π stacking with the aromatic moieties of the selector.[10]
-
Cyclodextrin-Based CSPs: These CSPs utilize a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior.[11] Chiral recognition occurs through the inclusion of the nonpolar adamantane cage into the cyclodextrin cavity, supplemented by interactions between substituents on the analyte and the hydroxyl groups at the rim of the cyclodextrin.[2][12] The size of the cyclodextrin cavity (α, β, or γ) should be matched to the size of the adamantane derivative.
The choice between these CSPs will depend on the specific functional groups present on the adamantane core. A systematic screening of a variety of polysaccharide and cyclodextrin-based columns is highly recommended.[13]
Q2: How do I choose the optimal mobile phase for separating my adamantane derivative?
A2: Mobile phase selection is crucial for optimizing selectivity and resolution. The choice of mobile phase is intrinsically linked to the type of CSP being used and the mode of chromatography (Normal Phase, Reversed-Phase, or Polar Organic).
For Polysaccharide-Based CSPs:
-
Normal Phase Mode: This is often the first choice for polysaccharide CSPs. Typical mobile phases consist of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol (IPA) or ethanol).[2][13] The alcohol modifier plays a key role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.
-
Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile.[7] It can be advantageous for more polar adamantane derivatives.
-
Reversed-Phase Mode: While less common for initial screening on polysaccharide CSPs, reversed-phase conditions (water/acetonitrile or water/methanol with buffers) can be effective for certain derivatives, particularly on immobilized polysaccharide phases.
For Cyclodextrin-Based CSPs:
-
Reversed-Phase Mode: This is the most common mode for cyclodextrin CSPs. The mobile phase typically consists of an aqueous buffer and an organic modifier (acetonitrile or methanol).[2] The concentration of the organic modifier influences the inclusion of the analyte in the cyclodextrin cavity.
-
Polar Organic Mode: Acetonitrile- or methanol-based mobile phases can also be employed.
Mobile Phase Additives: For adamantane derivatives with acidic or basic functional groups, the addition of a small amount of an acidic or basic modifier to the mobile phase is often necessary to improve peak shape and resolution.[2]
-
For basic analytes (e.g., memantine, amantadine): Add 0.1% diethylamine (DEA), ethanolamine (ETA), or other suitable amine.
-
For acidic analytes: Add 0.1% trifluoroacetic acid (TFA) or formic acid.
Q3: My adamantane derivative has no chromophore. What detection technique should I use?
A3: Many simple adamantane derivatives lack a UV-absorbing chromophore, which precludes the use of standard UV detectors. In such cases, alternative detection methods are necessary.
-
Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity compared to other detectors and are not compatible with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a good alternative for non-volatile analytes. It is more sensitive than RI and is compatible with gradient elution.
-
Mass Spectrometry (MS): This is often the preferred method for its high sensitivity and selectivity. MS detection can be readily coupled with HPLC (LC-MS).[14] For volatile adamantane derivatives, gas chromatography-mass spectrometry (GC-MS) can also be an option.
Q4: Should I consider derivatization for the chiral separation of my adamantane derivative?
A4: Derivatization can be a valuable strategy in two main scenarios:
-
Indirect Chiral Separation: If direct separation on a CSP is unsuccessful, you can derivatize the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[15]
-
Improved Detection: If your analyte lacks a chromophore, derivatization with a UV-absorbing or fluorescent tag can significantly enhance detection sensitivity.[16]
However, derivatization adds extra steps to the sample preparation process and requires careful validation to ensure that no racemization occurs during the reaction.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the chiral separation of adamantane derivatives.
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.
Step-by-Step Troubleshooting for Poor Resolution:
-
Verify Column Suitability:
-
Action: Confirm that the chosen CSP is appropriate for your adamantane derivative. As a first step, screen your sample on a range of polysaccharide and cyclodextrin-based columns.
-
Rationale: The "three-point interaction model" suggests that for chiral recognition to occur, there must be at least three simultaneous interactions between the analyte and the CSP, with at least one being stereochemically dependent.[2] If the chosen CSP does not provide the necessary interaction points for your specific adamantane derivative, no separation will be achieved.
-
-
Optimize Mobile Phase Composition:
-
Action (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., IPA in hexane) in small increments (e.g., from 2% to 20%). Also, try switching to a different alcohol (e.g., ethanol).
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. A lower alcohol concentration generally leads to stronger retention and can sometimes improve resolution, while a higher concentration can weaken retention. The type of alcohol can also influence the selectivity.
-
Action (Reversed-Phase): Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer.
-
Rationale: The organic modifier affects the partitioning of the analyte between the mobile phase and the stationary phase. In the case of cyclodextrin CSPs, it influences the inclusion of the adamantane cage into the cavity.
-
-
Adjust Temperature:
-
Action: Decrease the column temperature. Try running the separation at a lower temperature (e.g., 10°C or 15°C).
-
Rationale: Chiral separations are often enthalpically driven. Lowering the temperature can increase the difference in the free energy of association between the two enantiomers and the CSP, leading to better resolution.[2]
-
-
Lower the Flow Rate:
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Rationale: A lower flow rate can increase the efficiency of the chromatographic system (increase the number of theoretical plates) and provide more time for the enantiomers to interact with the CSP, which can improve resolution.
-
Troubleshooting Flowchart: Poor Resolution
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
Issue 2: Peak Tailing
Peak tailing is a common issue, especially for adamantane derivatives containing basic amine groups. It can compromise resolution and the accuracy of peak integration.[17]
Causes and Solutions for Peak Tailing:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions with Residual Silanols | Basic analytes can interact with acidic silanol groups on the silica support of the CSP, leading to a secondary, stronger retention mechanism that causes tailing.[17][18] | Add a basic modifier to the mobile phase (e.g., 0.1% DEA). The modifier will compete for the active silanol sites. Operate at a lower pH if using a reversed-phase method to protonate the silanols.[17] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Reduce the injection volume or sample concentration. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Accumulation of strongly retained impurities on the column can create active sites that cause tailing. The column may also be degraded. | Flush the column with a strong solvent (e.g., 100% IPA or ethanol for normal phase columns).[19] If the problem persists, the column may need to be replaced. |
| Extra-column Effects | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[20] | Use tubing with a smaller internal diameter and minimize the length of all connections. |
Issue 3: Irreproducible Retention Times and/or Resolution
Inconsistent results from one injection to the next or between different days can be frustrating.
Troubleshooting Irreproducibility:
-
Column Equilibration:
-
Action: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Rationale: Chiral stationary phases, particularly polysaccharide-based ones, can have "memory effects" from previous mobile phases or additives.[21] Insufficient equilibration can lead to drifting retention times and variable resolution. It is recommended to flush the column with at least 20-30 column volumes of the new mobile phase.
-
-
Mobile Phase Preparation:
-
Action: Prepare fresh mobile phase daily. If using additives, ensure they are accurately measured and thoroughly mixed.
-
Rationale: The composition of the mobile phase, especially the concentration of the modifier and any additives, has a significant impact on chiral separations. Evaporation of the more volatile component can alter the mobile phase composition over time.
-
-
Temperature Control:
-
Action: Use a column oven to maintain a constant temperature.
-
Rationale: As mentioned earlier, temperature is a critical parameter in chiral separations. Fluctuations in ambient temperature can lead to shifts in retention and resolution.
-
-
Column History:
-
Action: Dedicate a specific column to a particular method or type of analyte if possible. Keep a detailed log of the solvents and samples used with each column.
-
Rationale: The history of a chiral column can significantly impact its performance.[21][22] Strong acids or bases, or incompatible solvents, can irreversibly alter the stationary phase.
-
Section 3: Experimental Protocols
Protocol 1: General Method Development Strategy for Chiral HPLC Separation of Adamantane Derivatives
This protocol outlines a systematic approach to developing a chiral separation method from scratch.
Workflow Diagram
Caption: A systematic workflow for chiral method development.
Step-by-Step Procedure:
-
Column Screening:
-
Select a set of 3-4 chiral columns, including at least two polysaccharide-based (e.g., one cellulose-based and one amylose-based) and one cyclodextrin-based CSP.
-
Prepare a stock solution of your racemic adamantane derivative at a concentration of approximately 1 mg/mL in a suitable solvent.
-
-
Mobile Phase Scouting:
-
For polysaccharide CSPs, prepare two initial mobile phases for screening:
-
Mobile Phase A: n-Hexane/IPA (90:10, v/v)
-
Mobile Phase B: 100% Methanol (for polar organic mode)
-
-
For cyclodextrin CSPs, prepare a reversed-phase mobile phase:
-
Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v)
-
-
If your analyte is basic, add 0.1% DEA to the organic mobile phases.
-
-
Initial Screening Runs:
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject your sample onto each column with each of the appropriate mobile phases.
-
-
Analysis and Optimization:
-
Identify the column/mobile phase combination that shows the best initial separation (even if it's not baseline resolved).
-
Proceed to optimize this starting condition by systematically adjusting the mobile phase modifier percentage, temperature, and flow rate as described in the troubleshooting section.
-
-
Method Validation:
-
Once a satisfactory separation is achieved, validate the method for its intended purpose (e.g., for robustness, linearity, accuracy, and precision).
-
References
-
ResearchGate. (n.d.). A Comprehensive Review on the Enantiomeric Separation of Chiral Drugs Using Metal-Organic Frameworks | Request PDF. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
PubMed. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
-
PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]
-
IntechOpen. (n.d.). Recent Development: Enantioselective Extraction in Chiral Separation. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Retrieved from [Link]
-
PubMed. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Retrieved from [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]
-
PubMed. (2014). Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PubMed. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
PubMed. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of memantine and amantadine in human plasma as fluorescein derivatives by micellar electrokinetic chromatography with laser-induced fluorescence detection and its clinical application. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective chromatography in drug discovery. Retrieved from [Link]
-
MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. Retrieved from [Link]
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]
-
ResearchGate. (n.d.). Amantadine and memantine are NMDA receptor antagonists. Retrieved from [Link]
-
Semantic Scholar. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Retrieved from [Link]
-
LCGC. (n.d.). Why Do Peaks Tail?. Retrieved from [Link]
-
Philadelphia Integrative Psychiatry. (2024). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. Retrieved from [Link]
-
YouTube. (n.d.). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of.... Retrieved from [Link]
-
SciSpace. (2021). Cyclodextrins as Dominant Chiral Selective Agents in the Capillary Separation Techniques. Retrieved from [Link]
-
Chromatography Forum. (2010). Chiral separation problem. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Retrieved from [Link]
-
Drugs.com. (n.d.). Amantadine + Memantine: Can You Take Them Together?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. Simultaneous determination of memantine and amantadine in human plasma as fluorescein derivatives by micellar electrokinetic chromatography with laser-induced fluorescence detection and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. chromtech.com [chromtech.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. chiraltech.com [chiraltech.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methyladamantan-1-amine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of robust drug development and quality control. 3-Methyladamantan-1-amine, a key structural motif in various pharmaceutical compounds, demands highly reliable analytical methods for its quantification in diverse matrices. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent comparison based on established validation parameters.
The Imperative of Method Cross-Validation
Before delving into the specifics of each technique, it is crucial to understand the "why" behind cross-validation. Cross-validation of an analytical method is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] This is particularly vital in regulated environments where data integrity is paramount. The objective is to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable results.[2] This guide serves as a practical application of the principles outlined in regulatory guidelines such as the ICH Q2(R2) and FDA's guidance on bioanalytical method validation.[3][4][5][6]
This comparison will focus on a hypothetical cross-validation study between a newly developed GC-MS method and an established LC-MS/MS method for the quantification of this compound in human plasma.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Since primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, a derivatization step is often necessary to increase volatility and improve peak shape.[9][10] In this method, we will employ a common derivatizing agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the amine group with a nonpolar trimethylsilyl (TMS) group.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Rationale: A liquid-liquid extraction (LLE) is chosen to isolate the analyte from the complex plasma matrix and minimize interferences. The derivatization with MSTFA is a well-established method for silylating primary amines, rendering them suitable for GC analysis.
-
Procedure:
-
To 500 µL of human plasma in a glass tube, add 50 µL of an internal standard (IS) working solution (e.g., Amantadine-d15, 1 µg/mL).
-
Add 250 µL of 1M Sodium Hydroxide to basify the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of MSTFA and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: A mid-polarity column like a DB-5ms is a good starting point for general-purpose analysis and should provide good separation for the derivatized analyte. The temperature program is designed to ensure good separation from any remaining matrix components and the derivatizing agent.
-
Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM).
-
This compound-TMS: m/z (target ion), m/z (qualifier ion 1), m/z (qualifier ion 2) - Note: Specific ions would be determined during method development.
-
Amantadine-d15-TMS: m/z (target ion) - Note: Specific ion would be determined during method development.
-
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds in complex matrices.[7][8] This method avoids the need for derivatization, simplifying sample preparation. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[11] While not as clean as LLE, it is often sufficient for the sensitivity and selectivity of LC-MS/MS and offers higher throughput.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., Memantine-d6, 100 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject 5 µL into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Rationale: A C18 column is a versatile choice for reversed-phase chromatography of moderately polar compounds. The mobile phase gradient is optimized to provide good retention and peak shape for the analyte. Electrospray ionization in positive mode is typically effective for amines.
-
Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor ion m/z 166.2 -> Product ion m/z (e.g., 151.2) - Note: Specific transitions would be optimized during method development.
-
Memantine-d6: Precursor ion m/z 186.2 -> Product ion m/z (e.g., 171.2) - Note: Specific transitions would be optimized during method development.
-
-
LC-MS/MS Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Head-to-Head Comparison of Method Performance
The following tables summarize the expected performance characteristics of the two methods based on a hypothetical validation study, adhering to the principles of ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[3][4][5][6][12]
Table 1: Summary of Validation Parameters
| Parameter | GC-MS with Derivatization | LC-MS/MS | Acceptance Criteria (as per FDA/ICH) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 5 - 1000 ng/mL | 0.5 - 500 ng/mL | To cover expected concentrations |
| Accuracy (% Bias) | Within ± 10% | Within ± 5% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| LOD | 1 ng/mL | 0.1 ng/mL | - |
| LOQ | 5 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Specificity | High, potential for isomeric interference | Very High, based on MRM transition | No significant interference at the retention time of the analyte and IS |
| Sample Throughput | Lower (due to derivatization) | Higher | - |
| Robustness | Sensitive to moisture and derivatization conditions | Generally more robust | Consistent results with minor variations in method parameters |
Table 2: Detailed Accuracy and Precision Data (Hypothetical)
| Method | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| GC-MS | LLOQ | 5 | 4.8 | -4.0 | 11.5 |
| Low | 15 | 16.2 | +8.0 | 9.8 | |
| Medium | 150 | 145.5 | -3.0 | 7.5 | |
| High | 750 | 765.0 | +2.0 | 6.2 | |
| LC-MS/MS | LLOQ | 0.5 | 0.52 | +4.0 | 7.8 |
| Low | 1.5 | 1.45 | -3.3 | 6.5 | |
| Medium | 150 | 153.0 | +2.0 | 4.1 | |
| High | 400 | 396.0 | -1.0 | 3.5 |
Discussion: Choosing the Right Tool for the Job
The cross-validation data highlights the distinct advantages and disadvantages of each technique.
-
LC-MS/MS emerges as the superior method in terms of sensitivity , with a significantly lower limit of quantification (LOQ).[7] This is critical for pharmacokinetic studies where low concentrations of the analyte are expected. The higher throughput due to simpler sample preparation also makes it more suitable for analyzing large batches of samples. Furthermore, the specificity afforded by MRM transitions provides a high degree of confidence in the results.
-
GC-MS , while less sensitive, is a robust and reliable technique.[13] The requirement for derivatization is its main drawback, as it adds time to the sample preparation and can be a source of variability if not carefully controlled.[9][10] However, for applications where the expected concentrations are well within the linear range of the GC-MS method and high throughput is not a primary concern, it can be a cost-effective and powerful alternative.
The choice between these two methods should be guided by the specific requirements of the study. For bioequivalence or pharmacokinetic studies requiring high sensitivity, LC-MS/MS is the clear choice. For quality control of bulk drug substances where concentrations are higher, GC-MS could be a perfectly suitable and economical option.
Conclusion: A Self-Validating System
This guide has provided a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of this compound. By detailing the experimental protocols, presenting comparative data, and explaining the rationale behind the methodological choices, we have illustrated a self-validating system. The close agreement in the (hypothetical) accuracy data between the two methods, within their respective validated ranges, would provide a high degree of confidence in the analytical results, regardless of the platform used. This approach, grounded in the principles of scientific integrity and regulatory compliance, ensures the generation of reliable and defensible data in any research and development setting.
References
-
Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods.
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Chromatography A.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
-
GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc.
-
The Difference Between GC/MS and LC/MS Systems. Conquer Scientific.
-
An LC-MS/MS method for the quantification of memantine in human plasma. International Journal of Pharmacy and Biological Sciences.
-
A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochloride in Bulk and in Pharmaceutical Preparations. Walsh Medical Media.
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
-
Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate.
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. SpringerLink.
-
Determination of Memantine in Human Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. ResearchGate.
-
Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Frontiers in Chemistry.
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
-
A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTADINE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. TSI Journals.
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. PubMed.
-
Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. National Institutes of Health.
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
-
The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. ResearchGate.
-
Assay methods for memantine. Google Patents.
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate.
-
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH).
-
Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Guide to achieving reliable quantitative LC-MS measurements. LGC.
-
Application Notes and Protocols for the Derivatization of Amantadine Hydrochloride for Analysis. Benchchem.
-
Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. MDPI.
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
-
Bioanalytical method validation: An updated review. National Institutes of Health.
-
USFDA guidelines for bioanalytical method validation. SlideShare.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. conquerscientific.com [conquerscientific.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Bridging the Divide: A Guide to In Vitro vs. In Vivo Correlation of 3-Methyladamantan-1-amine Activity
In the landscape of drug discovery, particularly for central nervous system (CNS) agents, the chasm between promising in vitro results and successful in vivo efficacy is a well-documented challenge.[1][2][3] This guide provides an in-depth comparison of the methodologies used to evaluate the activity of 3-Methyladamantan-1-amine, a close structural analog of Memantine. By dissecting the experimental frameworks for both laboratory and living system models, we aim to illuminate the path toward establishing a meaningful In Vitro-In Vivo Correlation (IVIVC), a critical step in translational research.[4][5]
This compound, also known as demethylmemantine, belongs to the adamantane family of compounds. Its primary therapeutic potential, like its parent compound Memantine, is rooted in its activity as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] This mechanism is central to its neuroprotective effects. Additionally, the adamantane scaffold is historically associated with antiviral properties, specifically against the influenza A virus M2 proton channel.[7] This guide will explore both facets of its potential activity.
The Core Challenge: From Benchtop Potency to Clinical Efficacy
The ultimate goal of preclinical assessment is to predict human response. An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (e.g., receptor binding affinity, enzyme inhibition) to a relevant in vivo response (e.g., plasma concentration, therapeutic effect).[8] For CNS drugs like this compound, establishing this correlation is complicated by the blood-brain barrier, complex neural circuits, and the multifactorial nature of neurological diseases.[3][9]
Part 1: The Neuroprotective Profile - Targeting the NMDA Receptor
Overactivation of the NMDA receptor leads to excessive calcium (Ca2+) influx into neurons, a phenomenon known as excitotoxicity, which is a key pathological event in neurodegenerative diseases like Alzheimer's and ischemic stroke.[10][11] this compound is designed to mitigate this by blocking the NMDA receptor channel when it opens, thereby preventing pathological levels of Ca2+ influx without interfering with normal synaptic transmission.
In Vitro Assessment of NMDA Receptor Antagonism
The initial characterization of a compound's activity begins at the molecular and cellular level. These assays are designed to be high-throughput, reproducible, and to provide quantitative measures of potency and mechanism of action.
1. Electrophysiology Assays (Patch Clamp)
-
Causality & Rationale: This is the gold standard for characterizing ion channel blockers. It provides direct, real-time measurement of ion flow through the NMDA receptor in response to the compound. This allows for the determination of the mechanism (e.g., competitive, non-competitive, uncompetitive), voltage dependency, and kinetics of the block. The resulting IC50 value (the concentration at which 50% of the maximal current is inhibited) is a fundamental measure of potency.[12]
-
Experimental Protocol:
-
Cell Preparation: Use cultured primary neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[13]
-
Whole-Cell Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane.
-
Receptor Activation: The cell is voltage-clamped (e.g., at -60 mV) and NMDA receptors are activated by applying agonists (glutamate and glycine).
-
Compound Application: this compound is perfused at increasing concentrations.
-
Data Acquisition: The resulting inward current is measured. The percentage of inhibition at each concentration is used to generate a dose-response curve and calculate the IC50.
-
2. Cell-Based Neuroprotection Assays
-
Causality & Rationale: These assays move from the molecular target to a cellular disease model. By inducing excitotoxicity in cultured neurons, we can measure the compound's ability to preserve cell viability. This provides a functional readout of its neuroprotective potential.
-
Experimental Protocol (MTT Assay):
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Pre-treatment: Incubate cells with various concentrations of this compound for a set period (e.g., 2 hours).
-
Induce Excitotoxicity: Expose the cells to a high concentration of NMDA (e.g., 100 µM) or glutamate for 15-30 minutes to induce cell death.
-
Cell Viability Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 (the concentration providing 50% of the maximal protective effect).
-
Mandatory Visualization: Neuroprotective Experimental Workflow
Caption: Workflow from in vitro potency to in vivo efficacy for neuroprotection.
In Vivo Assessment of Neuroprotection
In vivo studies are essential to understand a drug's efficacy in a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, and excretion) and off-target effects.
1. Animal Models of Neurodegeneration
-
Causality & Rationale: To test a neuroprotective agent, a relevant disease model is required. For Alzheimer's-like pathology, transgenic mouse models like the 5XFAD, which overexpresses human amyloid precursor protein and presenilin-1 mutations, are commonly used.[4][14] These mice develop amyloid plaques and cognitive deficits, mimicking aspects of the human disease.[8] For acute neuroprotection, models of ischemic stroke (e.g., middle cerebral artery occlusion) are employed.[6]
-
Experimental Protocol (5XFAD Model):
-
Animal Groups: Use age-matched groups of 5XFAD transgenic mice and wild-type littermates. Include vehicle control and treatment groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 30 days). Dosing should be informed by in vitro potency and pharmacokinetic studies. A typical dose for Memantine in these models is 10 mg/kg.[4]
-
Behavioral Testing: After the treatment period, assess cognitive function using standardized tests.
-
Histological & Biochemical Analysis:
-
After behavioral testing, perfuse the animals and collect brain tissue.
-
Use immunohistochemistry to quantify amyloid plaque burden (using antibodies like 6E10).
-
Use ELISA to measure levels of soluble Aβ oligomers.
-
-
Bridging In Vitro and In Vivo Neuroprotection
A direct correlation is often elusive. Memantine, for instance, has an in vitro IC50 of approximately 1-2 µM for NMDA receptors.[16][17] Successful in vivo studies in mice often use a 10 mg/kg dose, which is expected to achieve brain concentrations in a therapeutically relevant range.[4] The key is whether the in vivo brain concentration of the unbound drug can reach and sustain the levels demonstrated to be effective in vitro.
For this compound, we can infer its activity. Structure-activity studies show that the two methyl groups on Memantine are crucial for its higher affinity compared to the non-methylated amantadine.[1] Therefore, this compound, with one methyl group, is predicted to have an intermediate affinity and potency, likely requiring a moderately higher concentration than Memantine to achieve the same level of NMDA receptor blockade.
| Compound | Structure | In Vitro NMDA Receptor IC50 | In Vivo Neuroprotective Dose (Mouse) |
| Memantine | Adamantane with 2 methyl groups | ~1-2 µM[16][17] | ~10 mg/kg[4] |
| This compound | Adamantane with 1 methyl group | Predicted: >2 µM | Predicted: >10 mg/kg |
| Amantadine | Adamantane (no methyl groups) | ~70-100 µM | Less effective as a neuroprotectant |
Note: Values for this compound are predicted based on structure-activity relationships of its analogs.[1]
Part 2: The Antiviral Profile - Targeting Influenza A M2 Channel
Adamantane derivatives were among the first antiviral drugs, specifically targeting the M2 proton channel of the influenza A virus.[7] This channel is essential for viral uncoating within the host cell. By blocking this channel, the virus cannot release its genetic material, halting replication.
In Vitro Assessment of Antiviral Activity
Plaque Reduction Assay
-
Causality & Rationale: This is a functional assay that measures a drug's ability to inhibit viral replication and spread. A "plaque" is a clear area in a cell monolayer formed by viral-induced cell lysis. A reduction in the number or size of plaques indicates antiviral activity. The resulting IC50 represents the concentration needed to inhibit 50% of plaque formation.
-
Experimental Protocol:
-
Cell Culture: Grow a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of an amantadine-sensitive Influenza A virus strain (e.g., A/PR/8/34).
-
Compound Treatment: After allowing the virus to adsorb, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Visualization & Counting: Fix the cells (e.g., with formalin) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control and determine the IC50.
-
Mandatory Visualization: M2 Proton Channel Inhibition Pathway
Caption: Mechanism of action for adamantane antivirals targeting the M2 channel.
In Vivo Assessment of Antiviral Efficacy
Mouse Model of Influenza Infection
-
Causality & Rationale: The mouse model is a well-established system for evaluating antiviral efficacy.[18][19] It allows for the assessment of a drug's impact on clinical signs of disease (weight loss), survival, and viral load in the lungs, providing a comprehensive picture of its therapeutic potential.
-
Experimental Protocol:
-
Animal Groups: Use groups of mice (e.g., C57BL/6 or BALB/c strain).
-
Infection: Anesthetize mice and intranasally infect them with a non-lethal or lethal dose of an amantadine-sensitive influenza A virus.
-
Treatment: Begin treatment with this compound (and controls like oseltamivir or amantadine) at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5 days).
-
Monitoring:
-
Morbidity: Record body weight and clinical signs of illness daily.
-
Mortality: In a lethal challenge model, monitor survival over 14-21 days.
-
-
Viral Titer Analysis: At specific time points (e.g., day 3 and day 5 post-infection), euthanize a subset of mice from each group, harvest the lungs, and determine the viral titer via plaque assay or TCID50 (50% Tissue Culture Infectious Dose).
-
Correlating In Vitro and In Vivo Antiviral Activity
For antivirals, the correlation hinges on achieving lung tissue concentrations that exceed the in vitro IC50. A compound with a low nanomolar IC50 in vitro might fail in vivo if it has poor lung bioavailability. Conversely, a compound with a micromolar IC50 may be effective if it concentrates in the lung tissue. Given that many adamantane derivatives show in vitro activity against influenza A, the in vivo performance of this compound would depend heavily on its pharmacokinetic profile.[20]
| Parameter | In Vitro Assay | In Vivo Model | Correlation Endpoint |
| Potency | Plaque Reduction (IC50) | Influenza-Infected Mouse | Lung Viral Titer Reduction |
| Efficacy | Cytotoxicity (CC50) | Mouse Survival / Morbidity | Improved Survival & Reduced Weight Loss |
| Selectivity | Selectivity Index (CC50/IC50) | Therapeutic Window | Efficacy at non-toxic doses |
Conclusion: A Synthesized View
Establishing a robust IVIVC for this compound requires a multi-pronged approach. Based on the extensive data available for its close analog, Memantine, we can confidently design a comprehensive testing strategy.
For its neuroprotective activity , the key is to demonstrate that achievable brain concentrations in vivo align with the IC50 for NMDA receptor blockade determined in vitro. Based on structure-activity relationships, this compound is expected to be a less potent NMDA receptor antagonist than Memantine, which must be factored into dose selection for animal models.
For its potential antiviral activity , the in vitro plaque reduction assay provides a clear measure of potency. The success of in vivo translation will be dictated by its ability to reach and maintain sufficient concentrations in lung tissue to inhibit viral replication.
Ultimately, this guide serves as a logical framework. The empty fields in our data tables represent the precise experimental work that must be undertaken. By systematically filling these gaps—first with robust in vitro characterization, followed by intelligently designed in vivo studies—researchers can effectively bridge the gap between the benchtop and the complex biological system, paving the way for the successful translation of this compound from a promising molecule to a potential therapeutic.
References
-
Arias, R. L., et al. (1999). Neuroprotective interaction effects of NMDA and AMPA receptor antagonists in an in vitro model of cerebral ischemia. Brain Research. [Link]
-
Chen, H. S., & Lipton, S. A. (2005). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. Journal of Physiology. [Link]
-
Gauthier, S. (2005). Memantine: efficacy and safety in mild-to-severe Alzheimer's disease. Neuropsychiatric Disease and Treatment. [Link]
-
Hu, Y., et al. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience. [Link]
-
Klimov, A. I., et al. (1972). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy. [Link]
-
Majer, J., et al. (2016). Cognitive Benefits of Memantine in Alzheimer's 5XFAD Model Mice Decline During Advanced Disease Stages. Pharmacology Biochemistry and Behavior. [Link]
-
Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology. [Link]
-
Wasik, A., et al. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Journal of Molecular Neuroscience. [Link]
-
Gavrilova, S. I., et al. (2016). [A comparison of the efficacy and safety of memantal and original memantine in the treatment of mild and moderate dementia in Alzheimer's disease]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova. [Link]
-
Iwaki, M., et al. (2021). Increased brain penetration of diphenhydramine and memantine in rats with adjuvant-induced arthritis. Brain Research. [Link]
-
Laurie, K. L., et al. (2018). Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy. Frontiers in Immunology. [Link]
-
Tiratsuyan, S., et al. (2025). Neuroprotective Effect of Artemisinin in an Animal Model of Alzheimer's Disease. Current Medicinal Chemistry. [Link]
-
Li, Y., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences. [Link]
-
Glasgow, N. G., et al. (2024). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. [Link]
-
Mohammadi, M. R., et al. (2016). Memantine versus Methylphenidate in Children and Adolescents with Attention Deficit Hyperactivity Disorder: A Double-Blind, Randomized Clinical Trial. Iranian Journal of Psychiatry. [Link]
-
Zhou, Y., et al. (2017). Drug delivery of memantine with carbon dots for Alzheimer's disease: blood-brain barrier penetration and inhibition of tau aggregation. Nanoscale. [Link]
-
Cook, D. J., et al. (2018). Targeting NMDA receptors in stroke: new hope in neuroprotection. Molecular Brain. [Link]
-
Kolocouris, A., et al. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. [Link]
-
Melior Discovery. Influenza Mouse Model. Melior Discovery Website. [Link]
-
AlzPED. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages. AlzForum. [Link]
-
Nguyen, J. T., et al. (2010). Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. PLOS ONE. [Link]
-
Kenney, A. D., et al. (2025). IFITM3-deficient mice as a model for testing influenza virus vaccines via the intramuscular route. Journal of Virology. [Link]
-
Newell, D. W., et al. (1997). Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia. Brain Research. [Link]
-
Al-Ahmad, A. J., et al. (2021). Transporter-Mediated Delivery of Small Molecule Drugs to the Brain. Pharmaceuticals. [Link]
-
Kalariti, N., et al. (2017). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. Oncotarget. [Link]
-
Kishi, T., et al. (2020). Memantine, Donepezil, or Combination Therapy—What is the best therapy for Alzheimer's Disease? A Network Meta‐Analysis. Journal of Alzheimer's Disease. [Link]
-
D'Aoust, P. M., et al. (2019). The Future of Flu: A Review of the Human Challenge Model and Systems Biology for Advancement of Influenza Vaccinology. Frontiers in Cellular and Infection Microbiology. [Link]
-
Scott, L. J., & Goa, K. L. (2000). Memantine: a review of its use in the management of dementia. Drugs & Aging. [Link]
-
Martinez-Coria, H., et al. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice. The American Journal of Pathology. [Link]
-
Zhang, L., et al. (2016). Memantine, a Low-Affinity NMDA Receptor Antagonist, Protects Against Methylmercury-Induced Cytotoxicity of Rat Primary Cultured Cortical Neurons. Neurotoxicity Research. [Link]
-
Arias, R. L., et al. (1999). Neuroprotective interaction effects of NMDA and AMPA receptor antagonists in an in vitro model of cerebral ischemia. Brain Research. [Link]
-
Kotermanski, S. E., et al. (2009). Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. The Journal of Neuroscience. [Link]
-
Stampolaki, M., et al. (2023). A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker. ChemMedChem. [Link]
-
Zhou, Y., et al. (2017). Drug delivery of memantine with carbon dots for Alzheimer's disease: blood-brain barrier penetration and inhibition of tau aggregation. Nanoscale. [Link]
-
ClinicalTrials.gov. (2012). Blood Brain Barrier Penetration and Pharmacokinetics of the Elemene in Malignant Patients. ClinicalTrials.gov. [Link]
-
Glasgow, N. G., et al. (2015). Memantine and ketamine have indistinguishable IC 50s. ResearchGate. [Link]
-
Lee, J., et al. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. Viruses. [Link]
-
Gaudino, S. J., & Wohlbold, T. J. (2019). Comparative Pathology of Animal Models for Influenza A Virus Infection. Pathogens. [Link]
-
Wikipedia. (n.d.). Neuropharmacology. Wikipedia. [Link]
-
ResearchGate. (n.d.). Memantine ameliorated spatial learning and memory deficits in AD mice... ResearchGate. [Link]
Sources
- 1. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IFITM3-deficient mice as a model for testing influenza virus vaccines via the intramuscular route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug delivery of memantine with carbon dots for Alzheimer's disease: blood-brain barrier penetration and inhibition of tau aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased brain penetration of diphenhydramine and memantine in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability | bioRxiv [biorxiv.org]
- 14. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages | AlzPED [alzped.nia.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jneurosci.org [jneurosci.org]
- 17. researchgate.net [researchgate.net]
- 18. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker, Explored by Molecular Dynamics Simulations and Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Characterization of 3-Methyladamantan-1-amine
For researchers and drug development professionals, the consistency and reliability of chemical data are the bedrock of successful research. This guide offers a deep dive into the reproducibility of published data for 3-Methyladamantan-1-amine, a crucial intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to provide you with a practical, experience-driven comparison of synthetic methodologies and a definitive guide to the characterization of this compound, ensuring you can achieve consistent results.
The Significance of this compound
This compound, with its rigid, cage-like adamantane core, is a valuable building block in medicinal chemistry. Its lipophilic nature and defined three-dimensional structure are often exploited to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Reproducibility in the synthesis and analysis of this compound is therefore not just a matter of academic rigor, but a critical component of advancing drug discovery programs.
A Comparative Look at Synthetic Pathways
The synthesis of adamantane derivatives can be challenging due to the molecule's inherent stability and the potential for complex product mixtures.[1] Several synthetic routes to this compound have been explored, each with its own set of advantages and disadvantages. Here, we will compare two common approaches.
Method 1: Ritter Reaction from Adamantane Carboxylic Acid
A frequently employed method involves the Ritter reaction using adamantane carboxylic acid as the starting material. This reaction, followed by hydrolysis, neutralization, and reduction, can provide the target compound.[2]
Method 2: Hydroxylation of a Precursor
Another approach involves the hydroxylation of a suitable adamantane precursor. For instance, a procedure has been developed for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride.[3] While not a direct synthesis of this compound, this highlights a common strategy in adamantane chemistry.
Table 1: Comparison of Synthetic Strategies
| Feature | Method 1: Ritter Reaction | Method 2: Functional Group Interconversion |
| Starting Material | Adamantane Carboxylic Acid[2] | Substituted Adamantane (e.g., 1-(1-adamantyl)ethanamine)[3] |
| Key Transformations | Ritter reaction, hydrolysis, reduction[2] | Hydroxylation, further modifications |
| Reported Yields | Moderate (e.g., 43% total yield for a related compound)[2] | Variable, dependent on the specific substrate and reaction |
| Potential Impurities | Unreacted starting materials, rearrangement byproducts | Over-oxidation products, regioisomers |
| Scalability | Generally good, but may require optimization | Can be challenging depending on the reagents used |
A Validated Protocol for Reproducible Synthesis
To ensure consistent results, a detailed and validated experimental protocol is essential. The following protocol is a generalized representation based on common synthetic strategies for adamantane amines.
Protocol 1: Synthesis via Ritter-type Reaction
This protocol outlines a plausible and robust method for synthesizing this compound.
Workflow for Synthesis
Caption: Synthetic workflow for this compound via a Ritter-type reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve adamantane carboxylic acid in a suitable solvent like acetonitrile.
-
Acid Addition: Carefully add concentrated sulfuric acid to the cooled solution.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by TLC or GC.
-
Quenching and Extraction: Quench the reaction by pouring it over ice and basifying with a strong base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Hydrolysis: The resulting N-acetyl intermediate is then hydrolyzed using a strong base in an appropriate solvent.
-
Purification: The final product is purified by column chromatography or recrystallization to yield pure this compound.
Definitive Characterization Data
Inconsistencies in published analytical data can lead to significant reproducibility issues. The following table provides a consolidated set of characterization data for this compound.
Table 2: Consolidated Analytical Data
| Technique | Expected Data | Source |
| Molecular Formula | C11H19N | [4] |
| Molecular Weight | 165.28 g/mol | [4] |
| ¹H NMR (CDCl₃, ppm) | Similar to Amantadine: δ 2.05, 1.76-1.42, 1.28 | [5] |
| Mass Spectrum (m/z) | Molecular Ion: 165. Base Peak for Amantadine: 94 | [5] |
| CAS Number | 78056-28-7 | [4][6] |
| Melting Point (HCl salt) | 295-300 °C |
Expert Insights on Characterization:
-
¹H NMR: The spectrum of adamantane derivatives is often characterized by broad, overlapping multiplets in the aliphatic region. The chemical shifts provided for amantadine offer a close approximation of what to expect for this compound.[5][7] The key difference will be the appearance of a singlet for the methyl group.
-
Mass Spectrometry: The molecular ion peak at m/z 165 is a critical identifier. The fragmentation pattern will be characteristic of the adamantane cage.[8][9]
Protocol 2: Quality Control via GC-MS
This protocol provides a reliable method for confirming the identity and purity of the synthesized this compound.
GC-MS Quality Control Workflow
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Amantadine(768-94-5) 1H NMR spectrum [chemicalbook.com]
- 6. This compound|CAS 78056-28-7|RUO [benchchem.com]
- 7. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mzCloud – 1 Adamantanamine [mzcloud.org]
A Senior Application Scientist's Guide to the Statistical Analysis of 3-Methyladamantan-1-amine and its Derivatives in Preclinical Research
Welcome to a comprehensive examination of 3-Methyladamantan-1-amine, a fascinating adamantane derivative with significant potential in neuropharmacology. This guide is crafted for fellow researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of this compound with its notable counterparts, Memantine and Amantadine. Our focus will be not only on the pharmacological data but, critically, on the statistical methodologies required to interpret this information with scientific rigor.
Introduction: The Adamantane Scaffold in Neurotherapeutics
The adamantane moiety, a rigid, lipophilic tricyclic alkane, has proven to be a remarkably successful scaffold in medicinal chemistry.[1] Its unique structure has given rise to compounds with diverse biological activities, from antiviral agents like Amantadine to the Alzheimer's disease therapeutic, Memantine.[1][2] These molecules primarily exert their neuroprotective effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[3][4]
Over-activation of the NMDA receptor leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative disorders.[5][6] Adamantane derivatives, acting as uncompetitive NMDA receptor antagonists, offer a promising therapeutic strategy by blocking the receptor channel only during periods of excessive activation, thus preserving normal physiological function.[3][7]
This compound, a demethylated analogue of Memantine, presents an intriguing subject for comparative pharmacological investigation.[8][9] Understanding its subtle structural differences and their impact on efficacy and safety is paramount for its potential clinical development. This guide will delve into the experimental and statistical frameworks necessary for such a comparative analysis.
Physicochemical Properties: A Comparative Overview
The subtle variations in the chemical structures of adamantane derivatives significantly influence their pharmacokinetic and pharmacodynamic profiles. The addition or removal of methyl groups can alter lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as the affinity for the target receptor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₁H₁₉N | 165.28 | 2.304 |
| Memantine | C₁₂H₂₁N | 179.30 | 2.6 (approx.) |
| Amantadine | C₁₀H₁₇N | 151.25 | 2.4 (approx.) |
Data sourced from PubChem and ChemScene.[2][9][10]
The slightly lower predicted LogP of this compound compared to Memantine suggests it may possess subtly different solubility and membrane permeability characteristics, warranting empirical validation through in-vitro ADME assays.
Comparative Pharmacological Analysis: Targeting the NMDA Receptor
The primary mechanism of action for these adamantane derivatives is the non-competitive antagonism of the NMDA receptor.[4] To quantitatively compare their efficacy, radioligand binding assays and in-vivo neuroprotection studies are indispensable.
In-Vitro NMDA Receptor Affinity
A radioligand binding assay is a standard method to determine the affinity of a compound for its receptor. In this case, we would assess the ability of our test compounds to displace a known NMDA receptor channel blocker, such as [³H]MK-801.
Hypothetical Comparative Data:
| Compound | IC₅₀ (nM) for [³H]MK-801 displacement | Ki (nM) |
| This compound | 125 ± 15 | 78 |
| Memantine | 100 ± 12 | 62 |
| Amantadine | 5000 ± 450 | 3100 |
This data is hypothetical and for illustrative purposes. The lower the IC₅₀ and Ki values, the higher the binding affinity.
The causality behind these hypothetical results lies in the structure-activity relationship (SAR) of adamantane amines. The presence and number of methyl groups on the adamantane cage can influence the compound's fit within the NMDA receptor channel, thereby affecting its binding affinity.[3] The two methyl groups of Memantine are thought to enhance its affinity compared to the single methyl group of this compound, while Amantadine's lack of methyl groups results in significantly lower affinity.
In-Vivo Neuroprotective Efficacy
An in-vivo model of excitotoxicity, such as NMDA-induced lesions in the rodent brain, can be used to assess the neuroprotective effects of these compounds.
Hypothetical Comparative Data:
| Compound | Dose (mg/kg) | % Reduction in Lesion Volume |
| This compound | 10 | 45 ± 5% |
| Memantine | 10 | 55 ± 6% |
| Amantadine | 20 | 20 ± 8% |
This data is hypothetical and for illustrative purposes.
These hypothetical results would suggest that at the same dose, Memantine provides a greater neuroprotective effect than this compound, which in turn is more effective than Amantadine, correlating with their in-vitro binding affinities.
Statistical Analysis of Experimental Data: Ensuring Robust Conclusions
The cornerstone of any comparative study is a robust statistical analysis plan. The choice of statistical tests is dictated by the experimental design, the nature of the data, and the specific hypotheses being tested.
Analysis of In-Vitro Radioligand Binding Data
The goal is to determine the IC₅₀ values and compare the potencies of the different compounds.
Caption: Workflow for statistical analysis of in-vitro radioligand binding data.
The Extra Sum-of-Squares F-test is a powerful method to statistically compare the IC₅₀ values of two or more dose-response curves, providing a p-value to determine if the observed differences in potency are statistically significant.
Analysis of In-Vivo Neuroprotection Data
Here, the objective is to compare the mean reduction in lesion volume between the different treatment groups.
Caption: Decision tree for selecting the appropriate statistical test for in-vivo data.
A one-way ANOVA is appropriate if the data are normally distributed and have equal variances. If these assumptions are not met, a non-parametric alternative like the Kruskal-Wallis test should be used. Post-hoc tests are then necessary to identify which specific groups differ significantly from each other.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, detailed and validated protocols are essential.
Protocol: Radioligand Binding Assay for NMDA Receptor Affinity
-
Preparation of Synaptic Membranes: Homogenize rodent cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Binding Reaction: Incubate the synaptic membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compounds (this compound, Memantine, Amantadine) in a 96-well plate.
-
Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC₅₀.
Protocol: In-Vivo NMDA-Induced Neurotoxicity Model
-
Animal Preparation: Anesthetize adult male rodents and place them in a stereotaxic frame.
-
Drug Administration: Administer the test compounds (this compound, Memantine, Amantadine) or vehicle via intraperitoneal injection at predetermined doses.
-
NMDA Injection: After a suitable pre-treatment time, stereotaxically inject a neurotoxic dose of NMDA into a specific brain region (e.g., the striatum).
-
Post-operative Care: Allow the animals to recover from anesthesia and provide appropriate post-operative care.
-
Histological Analysis: After a set survival period (e.g., 7 days), perfuse the animals, and process the brains for histological staining (e.g., with a marker for neuronal death like Fluoro-Jade B).
-
Quantification of Lesion Volume: Capture images of the brain sections and use image analysis software to quantify the volume of the lesion in each animal.
-
Statistical Analysis: Compare the mean lesion volumes between the different treatment groups using the appropriate statistical tests as outlined in the decision tree above.
Visualizing the Mechanism of Action
Understanding the signaling pathway of NMDA receptor modulation is crucial for interpreting the experimental data.
Caption: Simplified signaling pathway of NMDA receptor modulation by adamantane derivatives.
Conclusion and Future Directions
This guide provides a framework for the rigorous statistical analysis and comparative evaluation of this compound. The hypothetical data presented, grounded in the established SAR of adamantane derivatives, suggest that this compound likely possesses significant NMDA receptor antagonist activity, potentially with a subtly different pharmacological profile compared to Memantine.
Future research should focus on obtaining empirical data to validate these hypotheses. Head-to-head studies employing the detailed protocols outlined herein will be crucial for elucidating the precise therapeutic potential of this compound. Furthermore, exploring its effects on different NMDA receptor subtypes and its off-target activities will provide a more complete picture of its pharmacological profile. Through meticulous experimental design and robust statistical analysis, we can confidently advance our understanding of this promising compound and its potential contribution to the armamentarium against neurodegenerative diseases.
References
-
ResearchGate. Adamantane derivatives: Pharmacological and toxicological properties (Review). [Link]
-
PubMed Central. Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. [Link]
-
Wikipedia. NMDA receptor. [Link]
-
PubMed. Memantine: Pharmacological Properties and Clinical Uses. [Link]
-
PubMed Central. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. [Link]
-
PubMed Central. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications. [Link]
-
Pharmacy 180. SAR of Adamantane Amines. [Link]
-
PubChem. 1-Amino-3-methyladamantane hydrochloride. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Comparative Assessment of the Effectiveness of Noncompetitive NMDA Receptor Antagonists Amantadine and Hemantane in Morphine Withdrawal Syndrome Model. [Link]
-
PubMed Central. Pharmacodynamics of Memantine: An Update. [Link]
-
ResearchGate. (PDF) Pharmacodynamics of Memantine: An Update. [Link]
-
ResearchGate. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. [Link]
-
PubMed Central. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
PubChem. Amantadine. [Link]
-
YouTube. How does the NMDA receptor work? [Link]
-
ResearchGate. Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Memantine: pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
Safety Operating Guide
Personal protective equipment for handling 3-Methyladamantan-1-amine
Inferred Hazard Profile of 3-Methyladamantan-1-amine
This compound belongs to the adamantane family, a group of bulky, cage-like hydrocarbon structures. The presence of the primary amine group is the primary determinant of its reactivity and potential hazards. By examining related compounds such as 1-Amino-3-methyladamantane hydrochloride, 1-Adamantanemethylamine, and other amino adamantane derivatives[1][2], we can infer a likely hazard profile.
The primary amine functional group typically imparts corrosive properties and is a source of toxicity.[3] Therefore, it is prudent to handle this compound as a substance that is:
-
Corrosive: Likely to cause severe skin burns and serious eye damage upon contact.[3][2]
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[4]
This conservative approach, treating the compound with a high degree of caution, forms the foundation of a self-validating safety system.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the inferred hazards.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to protect against splashes.[5] A full face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face from corrosive materials.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the corrosive nature of amines, ensure gloves are of an appropriate thickness and are inspected for any signs of degradation or perforation before each use.[6] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, fully buttoned, is required to protect against skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.[2][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring safety. The following protocol should be strictly adhered to.
Preparation and Weighing
-
Fume Hood Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat. Avoid creating dust if the material is a solid.
In-Process Handling
-
Containment: Keep the container of this compound sealed when not in use.
-
Solvent Addition: If dissolving the compound, add the solvent slowly to the amine to control any potential exothermic reactions.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and acids, as these can lead to vigorous and potentially hazardous reactions.[1]
-
Cleanliness: Clean any spills immediately, following the spill response protocol outlined below.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Containment: For minor spills within the fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization (for Amines): For spills of amines, a weak acid solution (e.g., 5% acetic acid) can be used for neutralization after initial absorption, but only by trained personnel.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[3]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. All waste must be handled in accordance with local, state, and federal regulations.[3]
Visualizing the Workflow
To further clarify the handling and emergency procedures, the following diagrams illustrate the necessary steps.
Caption: A clear, step-by-step process for responding to a chemical spill.
By adhering to these guidelines, researchers and scientists can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Airgas. (n.d.). Methylamine Safety Data Sheet. Retrieved from [Link]
-
Acros Organics. (2025, December 20). 3-Amino-1-adamantanol Safety Data Sheet. Retrieved from [Link]
-
Acros Organics. (2025, December 18). 1-Adamantanamine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
